methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUMCHQBRAGPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359049 | |
| Record name | methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843629-51-6 | |
| Record name | methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Executive Summary
This guide provides a comprehensive, research-level overview of a robust and scalable synthetic route to this compound, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 5-position and functional handles at the 2- and 3-positions makes this scaffold highly valuable for the development of novel therapeutic agents. The synthesis is logically divided into two primary stages: the construction of the core indole ring system, methyl 5-fluoro-1H-indole-2-carboxylate, via a Japp-Klingemann/Fischer Indole sequence, followed by the regioselective introduction of a formyl group at the C3-position using the Vilsmeier-Haack reaction. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and explains the causal reasoning behind critical procedural choices, reflecting insights from a Senior Application Scientist's perspective.
Introduction: The Strategic Value of Fluorinated Indole Scaffolds
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals, including neurotransmitters like serotonin.[1] Its derivatives exhibit a vast range of biological activities, making them a focal point of research.[2][3] The strategic introduction of fluorine into organic molecules can profoundly enhance their pharmacological profile by modulating key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
This compound is a particularly valuable intermediate. The 5-fluoro substituent enhances its potential as a drug candidate, while the orthogonal functionalities at the C2 (methyl carboxylate) and C3 (formyl) positions serve as versatile handles for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for screening against various therapeutic targets.
Retrosynthetic Analysis
A logical retrosynthetic strategy disconnects the target molecule at the C3-formyl bond and the core indole C-N/C-C bonds. This approach identifies the Vilsmeier-Haack reaction for the formylation step and the Japp-Klingemann/Fischer Indole synthesis as the ideal pathway for constructing the substituted indole core from simple, commercially available precursors.
Caption: Retrosynthetic pathway for the target compound.
Stage 1: Synthesis of the Indole Core via Japp-Klingemann/Fischer Synthesis
This two-part stage is a classic and highly reliable method for preparing indole-2-carboxylates.[4] It begins with the formation of a key hydrazone intermediate, which is then cyclized under acidic conditions.
Mechanism Spotlight: The Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize arylhydrazones from β-keto-esters and aryl diazonium salts.[5][6] This avoids the often problematic direct synthesis and handling of substituted hydrazines. The reaction proceeds through several distinct steps:
-
Diazotization: The primary aromatic amine (4-fluoroaniline) is converted to a highly reactive diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures.
-
Coupling: The β-keto-ester is deprotonated by a base (e.g., sodium acetate) to form an enolate, which acts as a nucleophile, attacking the diazonium salt to form an azo compound.
-
Hydrolysis & Rearrangement: The azo intermediate undergoes hydrolysis and subsequent decomposition, typically losing the acyl group to yield the stable arylhydrazone.[5]
Caption: Key mechanistic steps of the Japp-Klingemann reaction.
Experimental Protocol: Synthesis of the Hydrazone Intermediate
Materials:
-
4-Fluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Methyl 2-chloroacetoacetate (or a similar β-keto-ester)
-
Sodium Acetate
-
Ethanol, Water, Ice
Procedure:
-
Diazotization: In a beaker, dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Scientist's Note: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
-
Coupling: In a separate, larger flask, dissolve the β-keto-ester (1.0 eq) and a large excess of sodium acetate (approx. 3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.
-
Add the cold diazonium salt solution from Step 2 slowly to the β-keto-ester solution with vigorous stirring.
-
Allow the reaction mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Isolation: The resulting hydrazone often precipitates from the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Mechanism Spotlight: The Fischer Indole Synthesis
The Fischer Indole Synthesis is the acid-catalyzed cyclization of an arylhydrazone.[2] The mechanism involves a cascade of tautomerization, a[4][4]-sigmatropic rearrangement, and aromatization:
-
Protonation & Tautomerization: The hydrazone protonates and tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step, where a new C-C bond is created, and the weak N-N bond is broken.
-
Aromatization: The intermediate rearomatizes, losing ammonia to form the final indole ring system.
Caption: Mechanistic flow of the Fischer Indole Synthesis.
Experimental Protocol: Cyclization to Methyl 5-fluoro-1H-indole-2-carboxylate
Materials:
-
Hydrazone intermediate from section 3.2
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and gaseous HCl[1]
-
Toluene or another high-boiling solvent
Procedure:
-
Reaction Setup: Add the dried hydrazone (1.0 eq) to a flask containing polyphosphoric acid (a 10-fold excess by weight is common) or another suitable acidic catalyst.
-
Heating: Heat the mixture with stirring to 80-100 °C. The reaction is often exothermic initially.
-
Scientist's Note: The choice of acid and temperature can be critical and may require optimization. PPA acts as both a catalyst and a solvent.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with water until the filtrate is neutral, then with a cold, dilute sodium bicarbonate solution. Dry the crude product.
-
Purify the material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure methyl 5-fluoro-1H-indole-2-carboxylate.
Stage 2: C3-Formylation via the Vilsmeier-Haack Reaction
With the indole core constructed, the final step is the introduction of the formyl group at the electron-rich C3 position.
Strategic Approach and Mechanism
The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like indoles.[7] The reaction uses a Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid halide (like phosphorus oxychloride, POCl₃).[7][8]
The indole nitrogen's lone pair donates electron density into the ring, making the C3 position highly nucleophilic. This position attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the final aldehyde.
Caption: Workflow of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 5-fluoro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Aqueous Sodium Acetate or Sodium Hydroxide solution
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (used as both reagent and solvent) and cool it to 0 °C in an ice bath.
-
Slowly add POCl₃ (approx. 1.2 eq) dropwise with stirring, ensuring the temperature remains below 10 °C. A solid complex may form. Stir the mixture at 0 °C for 30-60 minutes.
-
Scientist's Note: This step is exothermic. Slow addition of POCl₃ is crucial for safety and to ensure controlled formation of the reagent.
-
-
Formylation: Dissolve the methyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (or another dry solvent like DCE) and add it dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis (Work-up): Cool the reaction mixture back down in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
Basify the aqueous solution by slowly adding a cold solution of sodium hydroxide or sodium acetate until the pH is ~8-9. This hydrolyzes the iminium intermediate and precipitates the product.
-
Isolation and Purification: Stir the slurry for an hour, then collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, this compound.
Product Characterization
The final compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Data |
| Molecular Formula | C₁₁H₈FNO₃ |
| Molecular Weight | 221.19 g/mol |
| Appearance | Expected to be a white to off-white solid |
| ¹H NMR | Expect signals for indole NH (~8-9 ppm), aromatic protons, aldehyde proton (~10 ppm), and methyl ester protons (~3.9 ppm). |
| ¹³C NMR | Expect signals for carbonyls (ester, aldehyde), aromatic carbons (with C-F coupling), and the methyl ester carbon. |
| Mass Spectrometry (ESI) | Expect [M+H]⁺ at m/z 222.05 or [M-H]⁻ at m/z 220.04. |
Conclusion
The is reliably achieved through a sequential Japp-Klingemann/Fischer Indole synthesis followed by a Vilsmeier-Haack formylation. This multi-step procedure utilizes well-established, high-yielding reactions to construct a highly functionalized and pharmaceutically relevant heterocyclic scaffold. The resulting compound is a versatile intermediate, primed for further derivatization in the pursuit of new chemical entities for drug discovery and development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate. This molecule is a significant heterocyclic compound, drawing attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential as a versatile building block for more complex bioactive molecules.
Introduction: The Significance of a Fluorinated Indole Scaffold
The indole nucleus is a cornerstone in the architecture of numerous natural products and pharmaceutical agents, exhibiting a vast spectrum of biological activities[1]. The strategic introduction of a fluorine atom onto the indole ring, as seen in this compound, can profoundly influence a molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity to biological targets[2].
Specifically, the 5-fluoroindole scaffold is a key component in various therapeutic agents, including those with anticancer and antiviral properties[3]. The additional presence of a formyl group at the 3-position and a methyl carboxylate at the 2-position provides reactive handles for further chemical modifications, making this compound a highly valuable intermediate in the synthesis of diverse heterocyclic systems and potential drug candidates.
Synthesis and Mechanistic Insights
The most logical and widely employed method for the introduction of a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction[4][5][6][7]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[4][7].
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis of this compound would logically proceed via the Vilsmeier-Haack formylation of its precursor, methyl 5-fluoro-1H-indole-2-carboxylate. The indole C3 position is highly electron-rich and thus susceptible to electrophilic substitution by the Vilsmeier reagent (a chloroiminium salt)[4].
Caption: Proposed synthesis of the title compound via Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a detailed, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
Methyl 5-fluoro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation (Causality: Generation of the Electrophile): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic and temperature control is crucial to prevent side reactions. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Electrophilic Aromatic Substitution (Causality: C-C Bond Formation): Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. The electron-rich C3 position of the indole will attack the electrophilic Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis of the Iminium Intermediate (Causality: Formation of the Aldehyde): Cool the reaction mixture back to 0 °C and quench the reaction by the slow, careful addition of a saturated aqueous solution of NaHCO₃ until the pH is basic. This step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction medium.
-
Work-up and Purification (Causality: Isolation of the Pure Product): Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on known data for similar indole derivatives and general chemical principles.
Quantitative Data Summary
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₈FNO₃ | Calculated |
| Molecular Weight | 221.19 g/mol | Calculated |
| CAS Number | 843629-51-6 | Chemical Abstract Service |
| Appearance | Likely a pale yellow to off-white solid | Inferred from similar indole aldehydes |
| Melting Point | Not available | Data not found in literature |
| Boiling Point | Not available | Data not found in literature |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone, DMSO) | Inferred from structural features |
Spectroscopic Characterization (Predicted)
The structural features of this compound would give rise to a characteristic spectroscopic signature.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
NH Proton: A broad singlet typically downfield (> 10 ppm), characteristic of the indole N-H.
-
Aldehyde Proton: A sharp singlet between 9.5 and 10.5 ppm.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). The fluorine at the 5-position will cause splitting of the adjacent protons (H4 and H6). H4 would likely appear as a doublet of doublets, coupled to both H6 and the fluorine atom. H7 would appear as a doublet coupled to H6.
-
Methyl Protons: A singlet around 3.9-4.0 ppm corresponding to the methyl ester protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons: Two distinct signals in the downfield region: the aldehyde carbonyl (~185-195 ppm) and the ester carbonyl (~160-170 ppm).
-
Aromatic Carbons: Signals in the range of 100-140 ppm. The carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant. The adjacent carbons (C4 and C6) will exhibit smaller two-bond C-F couplings.
-
Methyl Carbon: A signal around 52 ppm for the methyl ester carbon.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp to broad peak around 3300-3400 cm⁻¹.
-
C=O Stretches: Two distinct, strong absorption bands for the aldehyde and ester carbonyls, likely in the range of 1650-1750 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1200 cm⁻¹.
-
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three key functional groups: the indole N-H, the C3-formyl group, and the C2-methyl carboxylate.
Caption: Key reactive sites and potential transformations of the title compound.
-
Reactions at the Formyl Group: The aldehyde functionality is a versatile handle for various transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic additions and condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel or Wittig-type reactions)[8].
-
Reactions involving the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be converted to amides by reaction with amines or reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Reactions at the Indole Nitrogen: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.
Applications in Drug Discovery and Materials Science
While specific applications for this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds.
-
Anticancer and Antiviral Agents: The 5-fluoroindole core is a known pharmacophore in various anticancer and antiviral drug candidates[3][9]. The functional groups on this molecule provide the necessary handles to build more complex structures that could potentially interact with biological targets such as kinases or viral enzymes.
-
Fluorescent Probes: Indole derivatives are known to exhibit interesting photophysical properties. The extended conjugation in this molecule could serve as a basis for the development of novel fluorescent probes for biological imaging[8].
-
Precursor for Fused Heterocyclic Systems: The adjacent formyl and ester groups are ideally positioned for cyclocondensation reactions to form fused heterocyclic systems, such as pyridazino[4,5-b]indoles, which are also of interest in medicinal chemistry.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a robust and scalable method. The presence of three distinct reactive sites—the indole N-H, the C3-aldehyde, and the C2-ester—offers a rich platform for the generation of diverse and complex molecular architectures. Further investigation into the biological activities of derivatives of this compound is a promising avenue for future research.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 843629-51-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Indole Scaffold
Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a polysubstituted indole derivative that has garnered interest in the fields of medicinal chemistry and organic synthesis. Its structure incorporates several key features that make it a valuable building block for the synthesis of more complex molecules. The indole core is a privileged scaffold in numerous biologically active compounds. The strategic placement of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the presence of a formyl group at the 3-position and a methyl carboxylate at the 2-position provides reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, characterization data, and a discussion of its potential applications in scientific research.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 843629-51-6 |
| Molecular Formula | C₁₁H₈FNO₃ |
| Molecular Weight | 221.18 g/mol |
| Appearance | Expected to be a solid |
| Purity | Typically available at >95% |
Synthesis Protocol: Vilsmeier-Haack Formylation
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of its precursor, methyl 5-fluoro-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction proceeds via the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[4] This electrophile then attacks the electron-rich indole ring, leading to the introduction of a formyl group. For indole derivatives, the formylation preferentially occurs at the C3 position due to the high electron density at this position.
The electron-withdrawing nature of the methyl carboxylate group at the C2 position and the fluorine atom at the C5 position can decrease the nucleophilicity of the indole ring, potentially requiring slightly more forcing reaction conditions compared to unsubstituted indole. However, the reaction is expected to proceed regioselectively at the C3 position.
Experimental Protocol
Materials:
-
Methyl 5-fluoro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
Formylation Reaction: Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary but is typically in the range of 2-6 hours.
-
Work-up and Purification: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
References
structure of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Executive Summary: This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block for drug discovery and organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule—a 5-fluoro group for metabolic stability and altered electronics, a 3-formyl group for versatile derivatization, and a 2-methyl carboxylate group for further modification—makes it a highly valuable intermediate.[1] This document details the molecule's structural features, outlines a robust synthetic protocol via the Vilsmeier-Haack reaction, provides a predictive analysis of its spectroscopic characteristics (NMR, IR, MS), and discusses its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a cornerstone of numerous biologically active compounds, including natural products like the amino acid tryptophan and the neurotransmitter serotonin, as well as a vast array of pharmaceuticals.[2] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile.
-
5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position is a common strategy in medicinal chemistry. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of the N-H proton.[3]
-
3-Formyl Group: The aldehyde functionality at the C3 position is a versatile chemical handle. It readily participates in a wide range of transformations, including reductive amination, Wittig reactions, and condensations, enabling the synthesis of diverse and complex molecular architectures.[4][5] Indole-3-carboxaldehyde derivatives are pivotal intermediates for creating biologically active compounds.[6]
-
2-Methyl Carboxylate Group: The ester at the C2 position serves as another point for modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, further expanding the synthetic possibilities.
This unique combination of functional groups makes this compound a precursor of significant interest for developing novel therapeutics, particularly in oncology and neurology.[3]
Chemical Structure and Properties
Molecular Structure
The structure comprises a bicyclic indole core with a fluorine atom at position 5, a methyl carboxylate group at position 2, and a formyl (aldehyde) group at position 3.
Caption: 2D .
Physicochemical Properties
Quantitative data for the target molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FNO₃ | - |
| Molecular Weight | 221.19 g/mol | - |
| Appearance | Expected to be a solid | [3] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Inferred |
| CAS Number | 843629-51-6 | [1] |
Synthesis Strategy and Experimental Protocol
The most efficient and regioselective method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8]
Causality of the Vilsmeier-Haack Reaction
The indole nucleus is an electron-rich heterocycle. The nitrogen atom's lone pair increases the electron density of the pyrrole ring, particularly at the C3 position. The Vilsmeier reagent, a chloroiminium cation, is a mild electrophile that preferentially attacks this nucleophilic C3 position. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the 3-formylindole product.[7] This high regioselectivity makes it the superior choice over harsher formylation methods that might lead to mixtures of products or degradation of the indole core.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from established procedures for the formylation of indoles.[7][9]
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve the starting material, methyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or cold 2 M sodium hydroxide (NaOH) until the pH is ~8-9.[8] This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Structural Elucidation and Spectroscopic Analysis
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data are predictive, based on analyses of structurally similar compounds.[10][11][12]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, N-H, and methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| N-H | 11.0 - 12.5 | broad singlet (br s) | - | The N-H proton of indoles is typically deshielded and often broad.[11] |
| -CHO | 9.9 - 10.1 | singlet (s) | - | Aldehyde protons are highly deshielded and appear as sharp singlets.[11] |
| H-4 | 8.0 - 8.2 | doublet of doublets (dd) | J = 9.0, 4.5 | Ortho-coupled to H-6 (via fluorine) and H-7. |
| H-6 | 7.2 - 7.4 | doublet of doublets (dd) | J = 9.5, 2.5 | Coupled to H-7 and the fluorine at C-5.[10] |
| H-7 | 7.5 - 7.7 | doublet of doublets (dd) | J = 9.0, 2.5 | Coupled to H-6 and H-4. |
| -OCH₃ | 3.9 - 4.1 | singlet (s) | - | Typical chemical shift for methyl ester protons.[13] |
¹³C NMR Spectroscopy
The carbon spectrum will confirm the presence of 11 distinct carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT Information | Justification |
| -CHO | 184 - 186 | CH | Aldehyde carbonyl carbons are significantly deshielded.[11] |
| -COOCH₃ | 160 - 163 | C (quaternary) | Ester carbonyl carbons appear in this region.[12] |
| C-5 | 157 - 160 (d) | C (quaternary) | Carbon directly attached to fluorine shows a large ¹JCF coupling and is deshielded.[10] |
| C-7a | 137 - 139 | C (quaternary) | Bridgehead carbon adjacent to nitrogen. |
| C-3a | 131 - 133 (d) | C (quaternary) | Bridgehead carbon influenced by the C-5 fluorine. |
| C-2 | 128 - 130 | C (quaternary) | Carbon bearing the ester group. |
| C-4 | 112 - 114 (d) | CH | Aromatic CH ortho to the fluorine substituent.[10] |
| C-6 | 110 - 112 (d) | CH | Aromatic CH meta to the fluorine substituent.[10] |
| C-7 | 118 - 120 | CH | Aromatic CH. |
| C-3 | 115 - 117 | C (quaternary) | Carbon bearing the formyl group, shifted upfield due to indole electronics. |
| -OCH₃ | 51 - 53 | CH₃ | Typical chemical shift for a methyl ester carbon.[12] |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
N-H stretch: A broad absorption band around 3300-3400 cm⁻¹.
-
C-H stretch (aromatic/aldehyde): Sharp peaks around 3100 cm⁻¹ and 2850-2750 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1700-1720 cm⁻¹. The presence of two distinct C=O peaks is a key diagnostic feature.
-
C-F stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 221.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31) and the formyl group (-CHO, M-29).
Reactivity and Applications in Drug Development
This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.
Caption: Synthetic utility of the title compound as a chemical intermediate.
This dual reactivity allows for sequential or selective modifications to build complex heterocyclic systems. For example, the aldehyde can be converted into an aminomethyl group, while the ester can be hydrolyzed to a carboxylic acid, creating a novel amino acid scaffold. Such scaffolds are of high interest in the development of protease inhibitors and other targeted therapies.
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in pharmaceutical research. This guide has detailed its core structural features, provided a robust and well-rationalized synthetic methodology via the Vilsmeier-Haack reaction, and offered a comprehensive, predictive framework for its spectroscopic characterization. The orthogonal reactivity of its functional groups makes it an exceptionally valuable building block for constructing diverse libraries of complex indole derivatives for drug discovery programs.
References
- 1. Buy this compound | 843629-51-6 [smolecule.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. orgsyn.org [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 13. tetratek.com.tr [tetratek.com.tr]
An In-Depth Technical Guide to Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a fluorinated indole derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its strategic combination of a reactive formyl group, a methyl ester, and a fluorine atom on the indole scaffold makes it a versatile building block for the synthesis of more complex heterocyclic compounds with a wide range of potential therapeutic applications. This technical guide provides a comprehensive overview of the molecule's fundamental properties, a detailed examination of its synthesis, robust characterization methodologies, and a discussion of its current and potential roles in the development of novel pharmaceuticals.
Physicochemical Properties and Structural Elucidation
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. This compound is an indole derivative with the molecular formula C₁₁H₈FNO₃ and a molecular weight of approximately 221.18 g/mol [1]. The presence of the fluorine atom at the 5-position of the indole ring imparts unique electronic properties, enhancing the molecule's electrophilic character and influencing its reactivity and biological activity[1].
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FNO₃ | [1] |
| Molecular Weight | 221.18 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred from similar indole derivatives |
| Purity (typical) | ~95% | [1] |
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction[2][3][4]. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring[2][4].
The synthesis of this compound would logically proceed via the Vilsmeier-Haack formylation of its precursor, methyl 5-fluoro-1H-indole-2-carboxylate. The electron-donating nature of the indole nitrogen activates the heterocyclic ring, directing the electrophilic Vilsmeier reagent to the C3 position.
References
Spectroscopic Characterization of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Molecular Structure and Spectroscopic Overview
Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate possesses a multifunctionalized indole scaffold. The strategic placement of a fluorine atom at the 5-position, a formyl group at the 3-position, and a methyl carboxylate at the 2-position creates a unique electronic and structural environment. Understanding the influence of these substituents on the spectroscopic signatures is paramount for its unambiguous identification and for quality control in synthetic processes.
The anticipated spectroscopic data for the title compound is summarized below. These predictions are based on documented data for structurally similar indole derivatives.
| Spectroscopic Technique | Key Predicted Features |
| ¹H NMR | Signals for indole NH, aromatic protons with characteristic couplings, a downfield aldehyde proton, and a methyl ester singlet. |
| ¹³C NMR | Resonances for carbonyl carbons (aldehyde and ester), aromatic carbons with C-F coupling, and the methyl ester carbon. |
| Mass Spectrometry (MS) | A distinct molecular ion peak and predictable fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (aldehyde and ester), and C-F stretching vibrations. |
Synthesis and Spectroscopic Workflow
The synthesis of this compound would likely involve the formylation of a methyl 5-fluoro-1H-indole-2-carboxylate precursor. A common and effective method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction[1][2][3][4][5].
Caption: Synthetic and analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the title compound are discussed below, with chemical shifts referenced against tetramethylsilane (TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the formyl, carboxylate, and fluoro groups.
| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Data |
| Indole NH | ~12.5 | br s | - | The N-H proton of indoles is typically deshielded and appears as a broad singlet. In 5-iodo-1H-indole-3-carbaldehyde, the NH proton is observed at 12.27 ppm[6]. |
| Aldehyde CHO | ~10.0 | s | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. For 1H-indole-3-carbaldehyde, this signal is at 10.08 ppm[7]. |
| H-4 | ~8.0 | dd | J = 9.0, 2.5 | This proton is ortho to the electron-withdrawing formyl group and shows coupling to H-6 (meta) and H-7 (para, through the indole system). In 5-fluoro-1H-indole-3-carbaldehyde, a comparable proton appears around 7.85 ppm[8]. |
| H-6 | ~7.3 | ddd | J = 9.0, 9.0, 2.5 | H-6 is coupled to H-7, H-4, and the fluorine at C-5. |
| H-7 | ~7.6 | dd | J = 9.0, 4.5 | This proton is coupled to H-6 and the fluorine at C-5. |
| Methyl OCH₃ | ~3.9 | s | - | The methyl ester protons will appear as a singlet in a typical region for such groups. In methyl 3-formyl-1H-indole-2-carboxylate, this signal is observed around 3.9 ppm[9][10]. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will result in through-bond carbon-fluorine couplings (J-coupling), which are diagnostic.
| Predicted Carbon Signal | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Rationale and Comparative Data |
| Aldehyde C=O | ~185 | - | The aldehyde carbonyl carbon is highly deshielded. In 1H-indole-3-carbaldehyde, it appears at 185.34 ppm[7]. |
| Ester C=O | ~162 | - | The ester carbonyl carbon is also deshielded but to a lesser extent than the aldehyde. For methyl 3-formyl-1H-indole-2-carboxylate, this carbon is found around 162 ppm. |
| C-5 | ~160 | Large (d, ~240 Hz) | The carbon directly attached to fluorine will show a large one-bond C-F coupling. |
| C-3a | ~138 | Small (d, ~12 Hz) | This carbon will exhibit a smaller two-bond C-F coupling. |
| C-7a | ~128 | - | |
| C-4 | ~115 | Small (d, ~24 Hz) | A three-bond C-F coupling is expected. |
| C-6 | ~112 | Small (d, ~26 Hz) | Another three-bond C-F coupling is anticipated. |
| C-7 | ~110 | Small (d, ~10 Hz) | A two-bond C-F coupling will be observed. |
| C-2 | ~135 | - | |
| C-3 | ~120 | - | |
| Methyl OCH₃ | ~52 | - | The methyl carbon of the ester group will be in the typical range. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈FNO₃), the expected molecular weight is approximately 221.18 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
Under electron ionization, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 221. Subsequent fragmentation could involve:
-
Loss of a methoxy radical (·OCH₃): [M - 31]⁺ at m/z 190.
-
Loss of the formyl group (·CHO): [M - 29]⁺ at m/z 192.
-
Decarboxylation (loss of CO₂): This is less common directly from the ester but can occur in subsequent fragmentation steps.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale and Comparative Data |
| N-H Stretch | 3400 - 3300 | The indole N-H stretch is typically a sharp to medium band in this region[11]. |
| C=O Stretch (Aldehyde) | 1680 - 1660 | The aldehyde carbonyl stretch is expected at a lower frequency due to conjugation with the indole ring. |
| C=O Stretch (Ester) | 1720 - 1700 | The ester carbonyl stretch will be at a higher frequency than the aldehyde. |
| C-F Stretch | 1100 - 1000 | A strong absorption band corresponding to the C-F bond is expected in this region. |
| Aromatic C=C Stretches | 1600 - 1450 | Multiple bands are expected in this region, characteristic of the indole aromatic system. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of indole derivatives, adaptable for the title compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube[12]. The choice of solvent can influence chemical shifts[13].
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation[7][11][14].
-
Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from closely related analogs and established spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. The provided experimental protocols offer a solid foundation for researchers to perform their own analyses. This detailed characterization is crucial for confirming the identity and purity of this important synthetic intermediate, thereby supporting its application in drug discovery and development.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL 3-FORMYL-1H-INDOLE-2-CARBOXYLATE(18450-26-5) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mzCloud – FUB PB 22 3 carboxyindole metabolite [mzcloud.org]
- 13. researchgate.net [researchgate.net]
- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Purity and Appearance of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic intermediate, is gaining prominence in medicinal chemistry and drug discovery. Its unique trifunctionalized indole scaffold, featuring a fluorine atom, a formyl group, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The precise control and characterization of this compound's purity and appearance are paramount to ensure the reliability, reproducibility, and safety of subsequent synthetic transformations and biological assays. This guide provides a comprehensive overview of the critical quality attributes of this compound, detailing its expected appearance, methods for purity assessment, and protocols for purification.
Physicochemical Properties and Expected Appearance
This compound (CAS RN: 843629-51-6) is typically supplied as a solid. While specific descriptions for this exact compound are not extensively detailed in publicly available literature, data from closely related analogs and supplier information provide valuable insights into its expected appearance.
A related compound, 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, is described as a light yellow solid [1]. Another analog, methyl 5-fluoro-1H-indole-3-carboxylate, is characterized as a brownish-yellow powder [2]. Based on this information and the general characteristics of functionalized indole derivatives, this compound is anticipated to be a crystalline or amorphous solid, ranging in color from off-white to yellow or light brown . Variations in color can be indicative of residual solvents, starting materials, or by-products from the synthesis. Therefore, a consistent, pale-yellow coloration is often associated with higher purity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde[1] | Methyl 5-fluoro-1H-indole-3-carboxylate[2] |
| CAS Number | 843629-51-6 | 842972-09-2 | 310886-79-4 |
| Molecular Formula | C₁₁H₈FNO₃ | C₁₀H₈FNO | C₁₀H₈FNO₂ |
| Molecular Weight | 221.18 g/mol | 177.17 g/mol | 193.17 g/mol |
| Appearance | Solid (expected: off-white to yellow/light brown) | Light yellow solid | Brownish-yellow powder |
| Purity | Typically ≥98% (commercial)[3] | ≥ 95% (NMR) | ≥ 97% (HPLC) |
Purity Assessment: A Multi-faceted Approach
Ensuring the high purity of this compound is a critical step before its use in sensitive applications. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of non-volatile organic compounds like indole derivatives. A reversed-phase HPLC method is typically employed, allowing for the separation of the main compound from structurally similar impurities.
Workflow for HPLC Purity Analysis:
Caption: A typical workflow for determining the purity of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure and assessing the purity of the compound. The presence of characteristic peaks and the absence of signals corresponding to impurities are key indicators of a pure sample. While a dedicated spectrum for the target molecule is not publicly available, the spectra of related indole derivatives can provide a reference for expected chemical shifts and coupling patterns[4][5].
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of C₁₁H₈FNO₃.
Purification: Achieving High-Purity Material
For applications requiring the highest purity, recrystallization is a common and effective purification technique for solid organic compounds.
Experimental Protocol: Recrystallization
Objective: To purify crude this compound to ≥99% purity.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen should be performed to identify the optimal solvent or solvent mixture.
-
Dissolution: In an Erlenmeyer flask, suspend the crude solid in a minimal amount of the chosen cold solvent.
-
Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. If necessary, add small portions of hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
Conclusion
The purity and appearance of this compound are critical parameters that directly impact its utility in research and development. A thorough understanding of its expected physical state and the application of robust analytical techniques for purity determination are essential for any scientist working with this versatile intermediate. By following the guidelines and protocols outlined in this guide, researchers can ensure the quality and consistency of their starting material, leading to more reliable and reproducible scientific outcomes.
References
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Indole Derivatives
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, stands as a cornerstone in medicinal chemistry.[1][2][3] First synthesized by Adolf von Baeyer in 1866, this deceptively simple structure is found in a vast array of natural products, including the essential amino acid tryptophan, and serves as the foundational framework for numerous pharmaceuticals.[4][5][6] Its unique electronic properties, arising from the delocalization of ten π-electrons, and its structural versatility allow it to interact with a multitude of biological targets, earning it the designation of a "privileged scaffold."[1][7][8][9]
This guide provides a comprehensive exploration of the multifaceted biological activities of indole derivatives for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across several key therapeutic areas, present validated experimental protocols for activity assessment, and visualize complex biological pathways to offer a clear and actionable understanding of this remarkable chemical entity. The structural adaptability of the indole ring system has enabled the development of drugs for diverse medical conditions, from cancer and infectious diseases to neurodegenerative disorders.[2][10][11] Many indole-based drugs are currently in clinical use or undergoing clinical trials, underscoring the scaffold's continued relevance and therapeutic potential.[9][12][13][14]
Anticancer Activity: A Multi-Mechanistic Approach to Oncology
Indole derivatives represent one of the most prolific classes of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][12][15] Their ability to target multiple pathways simultaneously is a key advantage in overcoming the complexities of cancer biology and drug resistance.
Key Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition : Many indole derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for cell division.[16][17] By binding to the colchicine site on tubulin, these compounds prevent microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17] This mechanism is a hallmark of potent natural indole alkaloids like vincristine and vinblastine.[1]
-
Kinase Inhibition : Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Indole derivatives have been successfully developed as kinase inhibitors. For instance, Sunitinib, an FDA-approved drug, targets multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[12][18] Other derivatives show potent inhibition of pathways like the NFkB/PI3/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.[15][19]
-
Induction of Apoptosis : Indole compounds can trigger programmed cell death (apoptosis) through various routes.[1] Some derivatives act as dual inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[10] By inhibiting these proteins, they allow pro-apoptotic signals to dominate, leading to the activation of caspases and cell death.
-
Topoisomerase and HDAC Inhibition : Other mechanisms include the inhibition of topoisomerases, enzymes that manage DNA topology and are vital for replication, and histone deacetylases (HDACs), which play a role in epigenetic regulation of gene expression.[12][15] Panobinostat is an FDA-approved indole-containing HDAC inhibitor used in cancer therapy.[12][18]
Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Plant-Based Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 11. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Strategic Role of Fluorine in Modern Drug Discovery: A Technical Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1] Once considered an exotic and challenging substituent, fluorine has firmly established itself as a strategic tool for fine-tuning the properties of bioactive molecules.[2] Its unique combination of small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond allows chemists to address common drug development hurdles such as poor metabolic stability, low binding affinity, and suboptimal physicochemical properties.[1][3] Approximately 20-25% of all known drugs contain at least one fluorine atom, a testament to its value in creating safer and more effective therapeutics.[4]
This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design. Moving beyond a simple recitation of effects, we will delve into the underlying physicochemical principles and mechanistic rationale that govern fluorine's influence. This document is designed for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also field-proven insights and detailed experimental protocols to validate the impact of fluorination in a laboratory setting.
Part 1: The Unique Physicochemical Profile of the Fluorine Atom
The strategic power of fluorine stems from a unique confluence of properties that distinguish it from hydrogen and other halogens.
-
Size and Sterics: With a van der Waals radius of 1.47 Å, the fluorine atom is only slightly larger than a hydrogen atom (1.20 Å).[5] This allows it to act as a bioisostere for hydrogen, often being substituted with minimal steric disruption in a protein's binding pocket.[6][7]
-
Extreme Electronegativity: Fluorine is the most electronegative element (Pauling scale value of 3.98).[3] This powerful electron-withdrawing ability creates a strong dipole in the C-F bond and can significantly alter the electron distribution of an entire molecule.[6] This perturbation influences a molecule's pKa, conformation, and ability to participate in specific intermolecular interactions.
-
Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This exceptional stability makes the bond highly resistant to enzymatic cleavage, a property central to its role in enhancing metabolic stability.[6][8]
Part 2: Strategic Applications of Fluorination in Drug Design
The judicious incorporation of fluorine can profoundly and predictably alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic properties.
Enhancing Metabolic Stability
A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[9] These enzymes typically oxidize electron-rich or sterically accessible C-H bonds.
Causality: Introducing a fluorine atom at a metabolically vulnerable position—a "metabolic soft spot"—serves as a "metabolic block".[5] The high strength of the C-F bond makes it resistant to oxidative cleavage by CYP enzymes.[3][8] Furthermore, fluorine's strong electron-withdrawing effect can deactivate adjacent sites, making them less susceptible to oxidation.[10] This strategy effectively increases the molecule's half-life, leading to improved oral bioavailability and potentially allowing for lower or less frequent dosing.[1][2]
Case Study: Sitagliptin Sitagliptin is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4) used for treating type 2 diabetes. Early drug candidates suffered from rapid metabolism. The introduction of a trifluoromethyl group onto the pyrazine ring was a key modification that blocked oxidative metabolism, significantly enhancing the drug's stability and allowing for once-daily dosing.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate in Modern Drug Discovery
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, a recurring motif in a multitude of natural products and synthetic drugs. Its unique electronic properties and conformational flexibility allow for intricate interactions with a diverse array of biological targets. The strategic functionalization of this core structure is a cornerstone of modern drug design. This guide delves into the applications of a particularly valuable, functionalized indole derivative: methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate . We will explore its role as a versatile building block in the synthesis of novel therapeutic agents, supported by detailed protocols and mechanistic insights.
The introduction of a fluorine atom at the 5-position of the indole ring is a key strategic decision in drug design. Fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein without introducing significant steric hindrance. Coupled with the reactive formyl group at the 3-position and the carboxylate at the 2-position, this molecule becomes a powerful synthon for the construction of complex heterocyclic systems with therapeutic potential.
Application in the Discovery of Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The indole scaffold has emerged as a promising framework for the development of new antimicrobial agents.[1] Derivatives of this compound have been investigated for their potential to yield potent antibacterial and antifungal compounds.
A prominent application lies in the synthesis of rhodanine-containing indole derivatives. Rhodanines are five-membered heterocyclic compounds known to exhibit a broad spectrum of biological activities. The Knoevenagel condensation of this compound with N-substituted rhodanine derivatives, such as rhodanine-3-acetic acid, leads to the formation of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of established antibiotics like ampicillin and streptomycin.[2][3]
The proposed mechanism of antibacterial action for these compounds involves the inhibition of essential bacterial enzymes. For instance, molecular docking studies suggest that these indole-rhodanine hybrids can effectively bind to and inhibit E. coli MurB, an enzyme crucial for the biosynthesis of the bacterial cell wall component peptidoglycan.[2]
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of a representative (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative against a panel of pathogenic bacteria and fungi.
| Microorganism | MIC (µg/mL) of Indole Derivative | MIC (µg/mL) of Ampicillin | MIC (µg/mL) of Streptomycin |
| Staphylococcus aureus | 8 | 16 | 8 |
| Escherichia coli | 16 | 32 | 16 |
| Pseudomonas aeruginosa | 32 | 64 | 32 |
| Candida albicans | 8 | N/A | N/A |
Data adapted from studies on structurally similar compounds.[2][4]
Application in the Development of Anticancer Therapeutics
The indole scaffold is a well-established pharmacophore in oncology, with numerous indole-containing drugs approved for cancer treatment. The 5-fluoroindole moiety, in particular, is a key component of several targeted therapies. This compound serves as a valuable starting material for the synthesis of potent enzyme inhibitors, particularly those targeting protein kinases involved in cancer progression.
One of the most critical targets in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 signaling can effectively block the formation of new blood vessels that tumors require for growth and metastasis.[5][6] The 5-fluoro-2-oxindole scaffold, which can be synthesized from derivatives of this compound, is a core structural element of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
The synthetic strategy often involves a Knoevenagel condensation of the indole-3-aldehyde with an appropriate active methylene compound to construct the desired oxindole-based inhibitor. The fluorine atom at the 5-position has been shown to be crucial for the potent inhibitory activity of these molecules.[6][7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Synthesis of (Z)-Methyl 3-((3-(carboxymethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-5-fluoro-1H-indole-2-carboxylate
This protocol outlines the Knoevenagel condensation of this compound with rhodanine-3-acetic acid to generate a potential antimicrobial agent.
Materials:
-
This compound
-
Rhodanine-3-acetic acid
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and rhodanine-3-acetic acid (1.1 eq).
-
Add absolute ethanol (50 mL) to the flask to dissolve the reactants.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete (disappearance of the starting aldehyde), remove the flask from the heat and allow it to cool to room temperature.
-
A solid precipitate should form upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure (Z)-methyl 3-((3-(carboxymethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-5-fluoro-1H-indole-2-carboxylate as a colored solid.
-
Dry the purified product under vacuum.
Self-Validation:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The appearance of a new vinylic proton signal in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal are indicative of a successful condensation.
-
Obtain a sharp melting point for the recrystallized product.
Protocol 2: In Vitro Antibacterial Activity Assay (Broth Microdilution)
This protocol is for assessing the minimum inhibitory concentration (MIC) of the synthesized indole derivative against a bacterial strain.
Materials:
-
Synthesized indole derivative
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (broth only)
-
Microplate reader (optional) or visual inspection
Procedure:
-
Prepare a stock solution of the synthesized indole derivative in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
-
Perform serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a positive control well (broth with bacteria and a known antibiotic) and a negative control well (broth with bacteria only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Self-Validation:
-
The negative control well should show clear broth, while the positive control well should show bacterial growth.
-
The results should be reproducible in at least three independent experiments.
References
- 1. turkjps.org [turkjps.org]
- 2. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1 H-indole-2-carboxylates as Antimicrobial Agents-In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - OAK Open Access Archive [oak.novartis.com]
- 6. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking of novel indole scaffold‐based VEGFR‐2 inhibitors as targeted anticancer agents | Semantic Scholar [semanticscholar.org]
The Strategic Utility of Methyl 5-Fluoro-3-formyl-1H-indole-2-carboxylate in Synthetic Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of indole derivatives, those functionalized at the C3 position with a formyl group serve as exceptionally versatile intermediates for the construction of complex molecular architectures.[2][3] This guide focuses on a particularly valuable, yet underexplored, building block: methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate .
The strategic placement of three distinct functional groups—a fluorine atom at the 5-position, a methyl carboxylate at the 2-position, and a formyl group at the 3-position—endows this molecule with a unique reactivity profile. The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, making the 5-fluoroindole scaffold a sought-after motif in drug design.[4] This is notably demonstrated in the development of Selective Androgen Receptor Modulators (SARMs), where this scaffold is a key component of investigational drugs like GSK2881078. The electron-withdrawing nature of the fluorine and the methyl carboxylate group modulates the electron density of the indole ring, influencing the reactivity of the formyl group. This guide provides detailed application notes and protocols for leveraging the synthetic potential of this intermediate, aimed at researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective utilization. The data for this compound are summarized below.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₈FNO₃ | |
| Molecular Weight | 221.18 g/mol | |
| CAS Number | 843629-51-6 | |
| Appearance | Off-white to yellow solid | Typical for indole aldehydes |
| Melting Point | Not widely reported | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0-10.3 (s, 1H, CHO), 8.2-8.4 (m, 1H, Ar-H), 7.2-7.5 (m, 2H, Ar-H), 3.9-4.0 (s, 3H, OCH₃) | Predicted based on similar structures[2][3] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 184-185 (CHO), 160-162 (C=O, ester), 158-161 (d, J=240-245 Hz, C-F), 137-140 (Ar-C), ... | Predicted based on similar structures[2] |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H), ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1240 (C-O) | Predicted based on functional groups |
Synthesis of the Intermediate
The most common and efficient method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole. For the synthesis of this compound, the starting material would be methyl 5-fluoro-1H-indole-2-carboxylate.
Protocol 1: Vilsmeier-Haack Formylation
Reaction Scheme:
Caption: Synthesis via Vilsmeier-Haack Reaction.
Materials:
-
Methyl 5-fluoro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cold DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DCM or DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Causality and Experimental Choices:
-
The Vilsmeier reagent is highly electrophilic and reacts selectively at the electron-rich C3 position of the indole.
-
The reaction is performed under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.
-
The aqueous workup with ice and subsequent neutralization is crucial for the hydrolysis of the iminium intermediate to the aldehyde and to remove acidic byproducts.
Applications as a Synthetic Intermediate
The aldehyde functionality at the C3 position is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used to synthesize α,β-unsaturated compounds.[5][6]
Reaction Scheme:
Caption: Knoevenagel Condensation Workflow.
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Triethylamine (Et₃N)
-
Ethanol or Isopropanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
A precipitate may form as the reaction proceeds. Stir for 2-6 hours or until the starting material is consumed.
-
If a precipitate has formed, cool the mixture in an ice bath, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Causality and Experimental Choices:
-
Piperidine acts as a basic catalyst to deprotonate the active methylene compound, generating a nucleophilic carbanion.
-
The electron-withdrawing groups on the indole ring may slightly decrease the reactivity of the aldehyde compared to unsubstituted indole-3-carboxaldehyde, but the reaction is generally efficient.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (phosphorane). This reaction is highly versatile for introducing a variety of substituted vinyl groups.[7][8]
Reaction Scheme:
Caption: Wittig Reaction for Alkene Synthesis.
Protocol 3: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile (a stabilized ylide)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add (triphenylphosphoranylidene)acetonitrile (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction with stabilized ylides may require several hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the residue by column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. The triphenylphosphine oxide is more polar and will elute later.
Causality and Experimental Choices:
-
Stabilized ylides, such as (triphenylphosphoranylidene)acetonitrile, are less reactive than non-stabilized ylides and often require heating. They typically yield the (E)-alkene as the major product.
-
The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the Wittig reaction.
Reductive Amination
Reductive amination is a two-step process that converts a carbonyl group into an amine. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction in the synthesis of nitrogen-containing compounds.
Reaction Scheme:
Caption: Reductive Amination Pathway.
Protocol 4: Reductive Amination with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCE, add benzylamine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(benzylaminomethyl)-1H-indole derivative.
Causality and Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion.
-
The catalytic amount of acetic acid facilitates the formation of the iminium ion, which is the species that is reduced.
Conclusion
This compound is a highly functionalized and synthetically valuable intermediate. Its unique substitution pattern allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds with potential biological activity. The protocols detailed in this guide for Knoevenagel condensation, Wittig reaction, and reductive amination provide a solid foundation for researchers to explore the rich chemistry of this versatile building block in their drug discovery and development endeavors. The strategic incorporation of the 5-fluoroindole motif through this intermediate offers a promising avenue for the design of novel therapeutics with enhanced pharmacological properties.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]
Application Notes and Protocols: Versatile Reactions of Methyl 5-Fluoro-3-formyl-1H-indole-2-carboxylate with Amines for Drug Discovery
Introduction: The Strategic Value of a Fluorinated Indole Scaffold
In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic functionalization of this core is paramount to modulating pharmacological activity. Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a highly valuable and versatile building block for drug discovery professionals. Its utility stems from a confluence of precisely placed functional groups, each serving a distinct purpose.
The incorporation of a fluorine atom at the 5-position is a well-established strategy to enhance metabolic stability and bioavailability by blocking a common site of oxidative metabolism.[1][2][3][4] This modification can significantly improve a drug candidate's pharmacokinetic profile. The 3-formyl group acts as a versatile electrophilic handle, readily engaging with nucleophilic amines to forge new carbon-nitrogen bonds. Finally, the methyl ester at the 2-position provides an additional point for diversification, such as conversion to amides or other derivatives.
This guide provides an in-depth exploration of the key reactions of this indole building block with amines, focusing on two powerful transformations for scaffold diversification: Reductive Amination and the Pictet-Spengler Reaction . We will delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and offer insights into the causality behind experimental choices to empower researchers in their drug development efforts.
Reductive Amination: A Cornerstone for Amine Synthesis
Reductive amination is arguably the most important and widely used method for the formation of C-N bonds to construct secondary and tertiary amines. The reaction proceeds through a two-step, one-pot sequence: the initial condensation of the aldehyde with a primary or secondary amine to form a transient imine (or iminium ion), which is then immediately reduced in situ to the corresponding amine.[5][6] This approach circumvents the issues of over-alkylation commonly encountered in direct alkylation methods.[6]
Mechanistic Rationale & Reagent Selection
The key to a successful reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and amines. Its acidity can also help catalyze iminium ion formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another highly selective reagent that is effective at a neutral or slightly acidic pH.[6] However, its toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions necessitate careful handling.
-
Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, it can readily reduce the starting aldehyde, leading to undesired alcohol byproducts.[7] Its use is more effective when the imine is pre-formed or when the reaction pH is carefully controlled.
The choice of solvent is also critical. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reagents and facilitate the removal of water formed during imine formation.
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of Methyl 5-fluoro-3-((benzylamino)methyl)-1H-indole-2-carboxylate
This protocol provides a general procedure for the reductive amination of this compound with benzylamine.
-
Reagent Preparation:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 221 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration, e.g., 10 mL).
-
-
Amine Addition:
-
Add benzylamine (1.1 eq, e.g., 118 mg, 1.1 mmol) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine. A slight color change may be observed.
-
-
Reduction:
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 318 mg, 1.5 mmol) to the stirring mixture.
-
Rationale: Adding the reducing agent after a brief pre-stir of the aldehyde and amine allows for sufficient concentration of the imine intermediate to build up, promoting the desired reaction pathway.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole aldehyde spot is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
| Amine Substrate | Reducing Agent | Solvent | Time (h) | Typical Yield |
| Aniline | NaBH(OAc)₃ | DCE | 6 | 85-95% |
| Cyclohexylamine | NaBH(OAc)₃ | DCM | 4 | 90-98% |
| Morpholine | NaBH₃CN | MeOH | 8 | 80-90% |
| Piperidine | NaBH(OAc)₃ | DCE | 5 | 88-96% |
Pictet-Spengler Reaction: Constructing the Bioactive β-Carboline Core
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that forms a tetrahydro-β-carboline ring system.[8][9] This scaffold is a key feature in numerous pharmacologically important alkaloids.[10][11] The reaction involves the condensation of a β-arylethylamine (such as tryptamine or phenethylamine) with an aldehyde, followed by an intramolecular electrophilic aromatic substitution to close the ring.[8][12]
Mechanistic Rationale & Key Considerations
In this context, our indole derivative serves as the aldehyde component, and the reaction partner must be a suitable β-arylethylamine.
-
Iminium Ion Formation: Similar to reductive amination, the reaction begins with the formation of an iminium ion from the indole aldehyde and the primary amine of the β-arylethylamine.
-
Electrophilic Attack: The electron-rich C3 position of the indole ring of the amine partner (e.g., tryptamine) then acts as a nucleophile, attacking the electrophilic iminium carbon.
-
Ring Closure & Rearomatization: This attack forms a spirocyclic intermediate, which then undergoes rearrangement and deprotonation to yield the final, stable tetrahydro-β-carboline product.[8]
An acid catalyst, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is essential to promote the formation and reactivity of the key iminium ion intermediate.[13] The reaction is often performed at elevated temperatures to overcome the activation energy of the cyclization step.
Caption: General workflow for the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Novel Tetrahydro-β-carboline
This protocol describes the reaction of this compound with tryptamine.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and tryptamine (1.05 eq).
-
Add an anhydrous solvent such as toluene or acetonitrile (approx. 0.1 M).
-
-
Catalyst Addition:
-
Slowly add trifluoroacetic acid (TFA) (0.2 - 1.0 eq) to the stirring suspension.
-
Expert Insight: The amount of acid can be catalytic or stoichiometric. A catalytic amount is often sufficient, but for less reactive substrates, a higher loading may be required. Start with a smaller amount and add more if the reaction is sluggish.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 6-24 hours.
-
Monitor the reaction by TLC, observing the disappearance of the starting materials and the appearance of a new, typically more polar, UV-active spot.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired tetrahydro-β-carboline. The product may exist as a mixture of diastereomers.
-
Conclusion and Future Directions
This compound is a powerful and versatile starting material for the synthesis of diverse compound libraries. The protocols detailed herein for reductive amination and the Pictet-Spengler reaction provide reliable pathways to generate novel secondary/tertiary amines and complex β-carboline scaffolds, respectively. The strategic placement of the fluorine atom provides a metabolic block, while the ester and the newly formed amine functionalities offer further handles for derivatization. These reliable and scalable reactions empower medicinal chemists to rapidly explore structure-activity relationships and accelerate the journey of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. sciforum.net [sciforum.net]
- 10. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Simple compounds with high pharmacologic potential: beta-carbolines. Origins, syntheses, biological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions Involving Indole-2-carboxylates
Introduction: The Strategic Importance of the Indole-2-Carboxylate Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of indole derivatives, indole-2-carboxylates stand out as particularly valuable building blocks. The presence of the carboxylate group at the C2 position not only serves as a handle for further synthetic transformations but also modulates the electronic properties of the indole ring, influencing its reactivity and biological activity. This guide provides detailed experimental procedures for key condensation reactions involving indole-2-carboxylates, offering researchers and drug development professionals a practical resource for synthesizing novel molecular entities. The protocols herein are presented not merely as a sequence of steps, but with an emphasis on the underlying chemical principles and strategic considerations that ensure robust and reproducible outcomes.
Fischer Indole Synthesis: Constructing the Core
The Fischer indole synthesis is a classic and versatile method for the preparation of substituted indoles, including indole-2-carboxylates.[3][4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[3][5] For the synthesis of indole-2-carboxylates, a common strategy is to use a pyruvate derivative as the keto-acid component.[3][6]
Causality of Experimental Choices:
-
Acid Catalyst: The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical for promoting the key[7][7]-sigmatropic rearrangement of the enehydrazine intermediate.[3][5][8] The strength and nature of the acid can influence reaction rates and yields.
-
Solvent: The solvent choice often depends on the solubility of the reactants and the reaction temperature. Acetic acid is a common solvent as it can also act as a catalyst.[9]
-
Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the rearrangement and cyclization steps.[10]
Experimental Workflow: Fischer Indole Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. testbook.com [testbook.com]
- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Studies on Indoles and Related Compounds. XV. : An Unusual Acylation of Ethyl Indole-2-carboxylate in the Friedel-Crafts Acylation [jstage.jst.go.jp]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
Application Note & Protocols: A Multi-Technique Approach for the Comprehensive Characterization of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Abstract: This document provides a detailed guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We present an integrated strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. This guide moves beyond mere procedural descriptions to explain the scientific rationale behind methodological choices, ensuring that researchers can adapt these protocols and confidently interpret their data. The protocols are designed to be self-validating, providing a robust framework for quality control in research and development settings.
Introduction: The Imperative for Rigorous Characterization
This compound (C₁₁H₈FNO₃) is a trifunctionalized indole derivative. The indole scaffold is a privileged structure in drug discovery, while the fluorine substituent can enhance metabolic stability and binding affinity. The formyl and methyl ester groups at positions 3 and 2, respectively, serve as versatile synthetic handles for further molecular elaboration.
Given its potential as a key intermediate, confirming the identity, structure, and purity of this compound is paramount. An incorrect structural assignment or the presence of uncharacterized impurities can derail a research program, leading to irreproducible biological data and wasted resources. The following sections detail a multi-pronged analytical approach that, when used in concert, provides a comprehensive and definitive characterization of the target molecule.
The Analytical Workflow: An Integrated Strategy
A successful characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the molecular puzzle. The overall strategy involves isolating the synthesized compound and subjecting it to a battery of tests designed to confirm molecular weight, atomic connectivity, functional group identity, and overall purity.
Figure 1: Integrated workflow for the characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) because the acidic N-H proton of the indole is readily exchanged and observed in DMSO, whereas it can sometimes be broad or unobserved in CDCl₃. The fluorine atom at the C5 position will introduce characteristic splitting patterns (coupling) in the signals of nearby protons (H4, H6) and carbons, providing definitive proof of its location.
Predicted NMR Data
The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J), extrapolated from data on structurally similar compounds such as 5-fluoroindole, 3-formylindoles, and indole-2-carboxylates.[1][2][3]
| Table 1: Predicted NMR Data (500 MHz, DMSO-d₆) | ||
| ¹H NMR | Predicted δ (ppm) | Predicted Multiplicity & Coupling (J in Hz) |
| N-H | ~12.5 | br s |
| H-4 | ~8.40 | dd, J ≈ 9.0 (H-H), 4.5 (H-F) |
| H-7 | ~7.70 | dd, J ≈ 9.0 (H-H), 2.5 (H-H) |
| H-6 | ~7.35 | ddd, J ≈ 9.0 (H-H), 9.0 (H-F), 2.5 (H-H) |
| CHO | ~10.2 | s |
| OCH₃ | ~3.90 | s |
| ¹³C NMR | Predicted δ (ppm) | Notes |
| C=O (Aldehyde) | ~186 | |
| C=O (Ester) | ~161 | |
| C5 | ~159 | d, ¹JCF ≈ 240 Hz |
| C7a | ~136 | d, JCF ≈ 12 Hz |
| C3a | ~128 | d, JCF ≈ 5 Hz |
| C2 | ~135 | |
| C3 | ~118 | |
| C7 | ~113 | d, JCF ≈ 10 Hz |
| C4 | ~112 | d, JCF ≈ 25 Hz |
| C6 | ~107 | d, JCF ≈ 25 Hz |
| OCH₃ | ~52 |
Protocol 3.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the isolated compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary if solubility is low.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be needed to achieve an adequate signal-to-noise ratio for quaternary carbons.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS): Confirming Molecular Weight
MS provides the molecular weight of the compound, offering a primary check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization method for this molecule due to the presence of polar functional groups and the indole nitrogen, which can be readily protonated. HRMS analysis in positive ion mode is expected to yield the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical calculated mass.
-
Molecular Formula: C₁₁H₈FNO₃
-
Monoisotopic Mass: 221.0488 g/mol
-
Calculated Mass for [M+H]⁺: 222.0561
Protocol 4.1: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.
-
Instrument Setup:
-
Ionization Mode: ESI, Positive
-
Mass Analyzer: Time-of-Flight (TOF)
-
Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard.
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value. The difference should be less than 0.0011 Da (i.e., < 5 ppm). Potential fragmentation patterns, such as the loss of a methoxy group (-31 Da) or the formyl group (-29 Da), can also provide structural confirmation.[4]
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of a small molecule by separating it from byproducts and starting materials. A UV detector is suitable for this compound due to the chromophoric indole ring system.
Expertise & Causality: A reversed-phase method using a C18 column is the logical starting point for a molecule of this polarity. A gradient elution is employed to ensure that any impurities, which may have significantly different polarities, are eluted from the column within a reasonable time. The addition of a small amount of acid (formic or trifluoroacetic acid) to the mobile phase improves peak shape by ensuring the indole nitrogen and any acidic impurities are consistently protonated.[5][6]
| Table 2: HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 15 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Protocol 5.1: HPLC Purity Analysis
-
Sample Preparation: Prepare a solution of the compound in acetonitrile or methanol at a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (80:20 A:B) until a stable baseline is achieved.
-
Injection and Run: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure compound should exhibit a single major peak with a purity value of >95%.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the molecule.
Expertise & Causality: The spectrum will be dominated by several characteristic stretching vibrations. The N-H stretch of the indole will appear as a relatively sharp band around 3300 cm⁻¹. Crucially, two distinct carbonyl (C=O) stretches are expected: one for the ester at a higher wavenumber (~1710 cm⁻¹) and one for the conjugated aldehyde at a lower wavenumber (~1670 cm⁻¹).[7][8] The C-F bond will exhibit a strong absorption in the fingerprint region.
| Table 3: Key FT-IR Absorption Bands | |
| Frequency Range (cm⁻¹) | Functional Group Assignment |
| 3250 - 3350 | N-H stretch (indole) |
| 3050 - 3150 | C-H stretch (aromatic) |
| 2900 - 3000 | C-H stretch (methyl) |
| ~2850, ~2750 | C-H stretch (aldehyde, Fermi doublet) |
| 1700 - 1725 | C=O stretch (ester) |
| 1660 - 1680 | C=O stretch (aldehyde) |
| 1580 - 1620 | C=C stretch (aromatic) |
| 1100 - 1200 | C-F stretch |
Protocol 6.1: FT-IR (ATR) Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key vibrational bands and compare them to the expected values in Table 3.
Elemental Analysis: Verifying Atomic Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, offering a final, quantitative confirmation of the empirical formula.
Expertise & Causality: The analysis of highly fluorinated organic compounds presents a significant challenge for standard combustion analysis.[9] The strength of the C-F bond can lead to incomplete combustion, and the formation of highly reactive species like hydrogen fluoride (HF) can damage the instrument and interfere with detection.[10][11] To obtain accurate results, the combustion tube must be packed with a special adsorbent, such as magnesium oxide or a commercial mixture like FluoAdso, to trap the fluorine and prevent interference.[9][10]
| Table 4: Theoretical Elemental Composition for C₁₁H₈FNO₃ | |
| Element | Theoretical % |
| Carbon (C) | 59.73 |
| Hydrogen (H) | 3.65 |
| Nitrogen (N) | 6.33 |
Protocol 7.1: Elemental Analysis for a Fluorinated Compound
-
Instrument Setup: Use an elemental analyzer specifically configured for fluorinated samples, with an appropriate fluorine-absorbing reagent in the combustion tube.
-
Calibration: Calibrate the instrument using a certified organic standard (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 1-2 mg of the dry sample into a tin capsule.
-
Analysis: Analyze the sample in triplicate according to the instrument's standard operating procedure.
-
Data Validation: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values.
Summary: A Self-Validating Conclusion
The structural identity and purity of this compound are definitively established when the data from these orthogonal techniques converge.
Figure 2: Convergence of analytical data for structural confirmation.
A successful characterization will yield:
-
NMR spectra consistent with the predicted shifts and couplings.
-
An HRMS measurement matching the theoretical [M+H]⁺ mass to within 5 ppm.
-
A single major peak in the HPLC chromatogram with >95% purity.
-
An FT-IR spectrum showing all key functional group absorptions.
-
Elemental analysis results within ±0.4% of the calculated values.
This comprehensive approach ensures the high quality of the compound, providing a solid foundation for its use in subsequent research and development activities.
References
- 1. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]
- 2. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing Highly Fluorinated Organic Compounds | Technology Networks [technologynetworks.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
The Strategic Utility of Methyl 5-Fluoro-3-formyl-1H-indole-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold for the design of novel therapeutic agents. The strategic introduction of a fluorine atom can significantly enhance the pharmacological profile of a molecule by modulating its metabolic stability, membrane permeability, and binding affinity.[3] This guide focuses on a particularly valuable building block, methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate , and its applications in the synthesis of bioactive compounds. This trifunctionalized indole derivative, featuring a reactive aldehyde, a modifiable ester, and a strategically placed fluorine atom, offers a wealth of opportunities for generating diverse molecular architectures with therapeutic potential.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈FNO₃ | |
| Molecular Weight | 221.18 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Storage | Store at room temperature in a dry, dark place |
Note: Experimental data such as melting point, and detailed spectroscopic information (¹H NMR, ¹³C NMR, IR, MS) should be determined for each batch to ensure purity and confirm identity.
Synthesis of this compound
The most common and efficient method for the synthesis of the title compound is the Vilsmeier-Haack formylation of methyl 5-fluoro-1H-indole-2-carboxylate. This reaction introduces a formyl group (-CHO) at the electron-rich C3 position of the indole ring.
Reaction Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of methyl 5-fluoro-1H-indole-2-carboxylate.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Methyl 5-fluoro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a two-necked round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a colorless to pale yellow viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.
Applications in Medicinal Chemistry: A Versatile Synthetic Intermediate
The presence of three distinct functional groups in this compound makes it a highly versatile starting material for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications.
Synthesis of Novel Antiviral Agents
Indole derivatives are known to exhibit a broad spectrum of antiviral activities.[4][5] The aldehyde functionality of the title compound can be readily transformed into various pharmacophores known to be important for antiviral activity.
Reaction Scheme: Reaction of the 3-formyl group with primary amines to yield Schiff bases (imines).
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Development of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The indole scaffold is a common feature in many kinase inhibitors. The 3-formyl group can be utilized in condensation reactions to build complex heterocyclic systems that can interact with the ATP-binding site of kinases.[6]
Reaction Scheme: Condensation of the 3-formyl group with active methylene compounds (e.g., substituted acetophenones) to form α,β-unsaturated ketones.
Procedure:
-
To a solution of this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization.
Synthesis of Fused Heterocyclic Systems
The aldehyde and ester functionalities can participate in intramolecular cyclization reactions to construct fused polycyclic systems, which are of great interest in drug discovery due to their rigid conformations and potential for high-affinity binding to biological targets.
Caption: General workflow for the synthesis of fused indole systems.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the facile synthesis of a diverse range of compounds with potential therapeutic applications, including antiviral and anticancer agents. The protocols and application notes provided herein serve as a guide for researchers and scientists in the field of drug discovery and development to harness the full potential of this privileged scaffold. Future work in this area could involve the exploration of novel reaction pathways to generate even more complex and diverse molecular architectures, as well as the biological evaluation of the resulting compound libraries to identify new lead candidates for various diseases.
References
- 1. Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 5-fluoro-1H-indole-3-carboxylate (310886-79-4) for sale [vulcanchem.com]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Inhibitors Using Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Introduction: The Strategic Importance of the Functionalized 5-Fluoroindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and conformational flexibility allow for effective interactions with a multitude of biological targets. The strategic incorporation of a fluorine atom at the 5-position of the indole ring offers significant advantages in drug design. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving pharmacokinetic properties such as membrane permeability.[3][4][5][6]
This guide focuses on a particularly versatile starting material: methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate . This compound is an ideal platform for generating diverse libraries of potential inhibitors due to its trifunctional nature:
-
The 3-formyl group: A reactive aldehyde that can be readily transformed into a wide range of functionalities, including imines, amines, alkenes, and alcohols, allowing for the exploration of various pharmacophoric features.
-
The 2-methyl carboxylate group: An ester that can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to form amides, introducing another point of variability.
-
The 5-fluoroindole core: Provides the foundational scaffold with enhanced drug-like properties.
These application notes provide detailed protocols for the synthesis of the starting material and its subsequent derivatization to generate a library of potential inhibitors. Furthermore, a general workflow for the biological screening of these compounds is outlined.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the title compound can be efficiently achieved in two key steps starting from 4-fluoro-phenylhydrazine: a Fischer indole synthesis to construct the indole-2-carboxylate core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde at the 3-position.
Protocol 1.1: Fischer Indole Synthesis of Methyl 5-fluoro-1H-indole-2-carboxylate
This protocol describes the synthesis of the indole core via the acid-catalyzed cyclization of a phenylhydrazone.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add methyl pyruvate (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the hydrazone.
-
Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-fluoro-1H-indole-2-carboxylate.
Protocol 1.2: Vilsmeier-Haack Formylation
This protocol introduces the formyl group at the electron-rich C3 position of the indole.
Materials:
-
Methyl 5-fluoro-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium hydroxide solution (aqueous)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool a solution of DMF (3 equivalents) in DCM to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of methyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in DCM dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.
-
Extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Part 2: Generation of an Inhibitor Library
The trifunctional nature of this compound allows for the creation of a diverse library of compounds through the modification of the 3-formyl and 2-carboxylate groups.
Protocol 2.1: Derivatization of the 3-Formyl Group via Reductive Amination
Reductive amination is a robust method for converting the aldehyde into a variety of secondary and tertiary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1 equivalent) in DCE, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 2.2: Modification of the 2-Carboxylate Group
The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amides.
Step A: Hydrolysis of the Methyl Ester
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Methanol/Water mixture
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve the methyl ester in a mixture of THF, methanol, and water.
-
Add an aqueous solution of LiOH or NaOH (2-3 equivalents).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Collect the precipitated carboxylic acid by filtration or extract with ethyl acetate.
-
Dry the product under vacuum.
Step B: Amide Coupling
Materials:
-
5-Fluoro-3-functionalized-1H-indole-2-carboxylic acid
-
Amine (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in DMF.
-
Add the desired amine (1.1 equivalents), HATU or HBTU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final amide product by column chromatography or recrystallization.
Part 3: Biological Screening Workflow
The newly synthesized library of compounds can be screened for inhibitory activity against a target of interest. The following is a generalized workflow.
Workflow for Inhibitor Screening
Caption: A generalized workflow for the screening of a compound library to identify and characterize potent and selective inhibitors.
Example: Kinase Inhibition Assay
Many indole-based compounds are known to be kinase inhibitors. A common method for screening for kinase inhibitors is a luminescence-based assay that measures ATP consumption.
Protocol 3.1: Luminescence-Based Kinase Assay
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Assay buffer (containing MgCl₂)
-
Synthesized indole derivatives (in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense the synthesized compounds into the wells of the assay plate to achieve the desired final concentration (e.g., 10 µM for a primary screen). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescent detection reagent to each well. This reagent quenches the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For hits from the primary screen, perform a dose-response experiment to determine the IC₅₀ value.
Part 4: Structure-Activity Relationship (SAR) Insights
While specific SAR data for inhibitors derived from this compound is not extensively published, general trends from related indole-based inhibitors can guide the optimization process.
Table 1: General Structure-Activity Relationship Trends for Indole-Based Inhibitors
| Position of Modification | General Observation | Rationale |
| C3 Position | The nature and size of the substituent are often critical for potency and selectivity. Small, flexible linkers to larger aromatic or heterocyclic groups can be beneficial. | This position often points towards the solvent-exposed region of the binding pocket, allowing for the introduction of groups that can pick up additional interactions or modulate solubility. |
| C2 Position (Amide) | The nature of the amine used for amide coupling can significantly impact activity. Aromatic and heteroaromatic amines can engage in π-stacking or hydrogen bonding interactions. | The amide bond can act as a hydrogen bond donor and acceptor, and the R-group of the amine can explore different sub-pockets of the active site. |
| N1 Position | Substitution on the indole nitrogen can influence potency and physicochemical properties. Small alkyl groups are often well-tolerated. | This position can be used to modulate the electronics of the indole ring and to introduce groups that can interact with the protein backbone or nearby residues. |
| C5 Position (Fluoro) | The fluorine atom generally enhances metabolic stability and can improve binding affinity through polar interactions. | The C-F bond is more stable to enzymatic oxidation than a C-H bond. The electronegativity of fluorine can lead to favorable interactions with polar residues in the binding site. |
Conclusion
This compound is a highly versatile and strategically designed starting material for the development of novel inhibitors. Its trifunctional nature allows for the facile generation of diverse chemical libraries. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to synthesize, derivatize, and screen for potent and selective inhibitors based on this promising scaffold. The inherent advantages conferred by the 5-fluoroindole core, combined with the chemical tractability of the formyl and carboxylate groups, make this an attractive platform for modern drug discovery efforts.
References
- 1. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scbt.com [scbt.com]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Welcome to the technical support guide for the synthesis of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. The core of this process relies on the Vilsmeier-Haack formylation, a powerful but sometimes temperamental reaction. Our goal is to equip you with the scientific rationale and practical steps to optimize your yield and purity.
Troubleshooting & FAQs
This section addresses common issues in a question-and-answer format, providing explanations grounded in chemical principles to help you diagnose and solve problems effectively.
Question 1: My reaction yield is very low, or I'm only recovering my starting material, methyl 5-fluoro-1H-indole-2-carboxylate. What's going wrong?
Answer: This is a frequent challenge, often pointing to issues with the activation of the Vilsmeier reagent or the reactivity of your indole substrate. Let's break down the potential causes:
-
Insufficiently Reactive Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyliminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] This electrophilic species is what attacks the electron-rich indole ring.[2][3][4]
-
Moisture: POCl₃ reacts violently with water. Any moisture in your DMF, glassware, or reaction atmosphere will consume the POCl₃, preventing the formation of the active reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system.
-
Improper Reagent Stoichiometry: A slight excess of POCl₃ relative to DMF is sometimes used to ensure complete activation, but a large excess can lead to side reactions. A common starting point is 1.1 to 1.5 equivalents of POCl₃ per equivalent of the indole substrate.
-
Order of Addition & Temperature: The Vilsmeier reagent should be pre-formed at a low temperature (typically 0 °C) before adding the indole. Add POCl₃ dropwise to chilled, anhydrous DMF. This exothermic reaction needs to be controlled. If the indole is present during the initial mixing, it can be degraded by the localized heat and high concentration of POCl₃.
-
-
Deactivated Indole Substrate: Your starting material, methyl 5-fluoro-1H-indole-2-carboxylate, has two electron-withdrawing groups (the 5-fluoro and the 2-ester groups). These groups decrease the electron density of the indole ring, making it less nucleophilic and therefore less reactive towards the Vilsmeier reagent, which is a relatively weak electrophile.[1]
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent is done at 0 °C, the subsequent reaction with the deactivated indole may require a higher temperature to proceed at a reasonable rate. After adding the indole solution at a low temperature, you may need to allow the reaction to slowly warm to room temperature or even gently heat it (e.g., to 40-50 °C). This must be monitored carefully by Thin Layer Chromatography (TLC) to avoid decomposition.
-
Question 2: My TLC plate shows multiple spots, including a major byproduct. What are the likely side reactions?
Answer: The formation of multiple products is common if the reaction conditions are not carefully controlled. Here are the most probable side products and how to avoid them:
-
Di-formylation or Other Isomers: While formylation strongly favors the C3 position of the indole due to its highest electron density, under harsh conditions (e.g., high temperature or prolonged reaction time), formylation at other positions or even di-formylation can occur.[5] Careful temperature control and monitoring the reaction to stop it once the starting material is consumed are key.
-
Formation of Indole Trimers: In some Vilsmeier-type reactions, especially with excess indole or if the intermediate iminium salt is not hydrolyzed promptly, complex side reactions can lead to the formation of tri-indolylmethane derivatives or other oligomers.[6] This is more likely if the reaction is overly concentrated or if the work-up is delayed.
-
N-Formylation: While C3-formylation is kinetically and thermodynamically favored, formylation of the indole nitrogen is a possible, though usually minor, side reaction.[7] This is more prevalent if a strong base is present, but it can sometimes be observed under standard Vilsmeier-Haack conditions.
-
Degradation Products: Indoles, particularly electron-deficient ones, can be sensitive to the acidic and potentially harsh conditions of the Vilsmeier-Haack reaction. If the reaction is overheated or run for too long, you may see a complex mixture of decomposition products, often appearing as a dark, tarry baseline on your TLC plate.
Question 3: The work-up is problematic. I'm getting a persistent emulsion or the product is difficult to extract. What is the best procedure?
Answer: The work-up step is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for isolating the product cleanly.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate. This neutralizes the acidic mixture and hydrolyzes the intermediate. Caution: This process is highly exothermic and releases gas. Use a large flask and add the reaction mixture slowly with vigorous stirring.
-
Hydrolysis: After quenching, the mixture often needs to be stirred for a period (e.g., 1-2 hours), sometimes with gentle heating (e.g., 40-60 °C), to ensure complete hydrolysis of the iminium salt to the aldehyde. Monitor by TLC until the intermediate (often a water-soluble salt that won't move far from the baseline in non-polar eluents) is gone.
-
Extraction: The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. If emulsions form, they can often be broken by adding brine (saturated NaCl solution) or by filtering the entire mixture through a pad of celite.
-
Purification: The crude product is rarely pure. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Experimental Workflow & Protocols
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.
Optimized Synthesis Protocol
This protocol provides a robust starting point. Remember to adapt it based on your specific observations and TLC monitoring.
Materials:
-
Methyl 5-fluoro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes. The solution may be colorless to pale yellow.[8]
-
-
Formylation Reaction:
-
Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). If the reaction is sluggish, it may be gently heated to 40-45 °C.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Slowly and carefully pour the reaction mixture into the quenching solution.
-
Allow the mixture to stir for 1-2 hours to ensure complete hydrolysis. The product may precipitate as a solid.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, the product can be purified by recrystallization from a suitable solvent like ethanol.
-
Data Summary & Mechanism
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Indole:DMF:POCl₃ Ratio | 1 : 3 : 1.2 | Ensures sufficient reagent while minimizing side reactions. DMF can act as both reagent and solvent. |
| Initial Temperature | 0 °C | Controls the exothermic formation of the Vilsmeier reagent and initial indole addition. |
| Reaction Temperature | 0 °C to 45 °C | Deactivated indole requires thermal energy to react; must be optimized via TLC monitoring. |
| Reaction Time | 2 - 12 hours | Highly dependent on temperature and substrate reactivity. |
| Typical Yield | 60 - 85% | Yield is heavily dependent on strict anhydrous conditions and careful temperature control. |
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack by the indole.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 5-Fluoro-3-formyl-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile indole derivative. The strategic placement of the fluoro, formyl, and methyl carboxylate groups presents unique purification challenges that require a systematic and well-understood approach.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of this compound.
Q1: My crude product is a dark, oily residue after synthesis via the Vilsmeier-Haack reaction. Is this normal?
A1: Yes, it is not uncommon to obtain a dark, crude product after a Vilsmeier-Haack formylation of an indole.[1][2][3] The reaction conditions, particularly the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can lead to the formation of colored impurities and polymeric side products.[4] The key is to proceed with a systematic purification strategy to isolate the desired product.
Q2: What are the most likely impurities in my crude this compound?
A2: The primary impurities will likely include:
-
Unreacted starting material: Methyl 5-fluoro-1H-indole-2-carboxylate.
-
Vilsmeier-Haack reagent byproducts: Residual DMF and phosphate salts after workup.
-
Over-reaction or side-reaction products: Potentially di-formylated species or indole trimers, which can occur under certain Vilsmeier conditions.[4]
-
Degradation products: Indole derivatives can be sensitive to strong acids and high temperatures, which may be present during the reaction or workup.
Q3: Can I purify this compound by recrystallization alone?
A3: While recrystallization is a powerful purification technique for crystalline solids, it may not be sufficient as a standalone method if the crude product is highly impure or oily. It is often more effective as a final polishing step after an initial purification by column chromatography to remove baseline impurities. The choice of solvent will be critical and will require some experimentation.
Q4: My purified compound shows a broad peak in the ¹H NMR spectrum for the N-H proton. Is this a sign of impurity?
A4: Not necessarily. The N-H proton of an indole can exhibit a broad signal in the ¹H NMR spectrum due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding with the solvent or other molecules of the compound. Its chemical shift can also be highly dependent on the solvent and concentration.
Troubleshooting Purification Workflows
This section provides detailed troubleshooting guides for the most common purification techniques applied to this compound.
Workflow 1: Column Chromatography
Column chromatography is the most common and effective method for the initial purification of this compound.[5][6]
Root Cause Analysis and Solutions:
-
Inappropriate Solvent System (Eluent): The polarity of the eluent is crucial for good separation. If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the product may not move from the origin.
-
Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[5] Try a gradient of EtOAc in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50%). For more polar impurities, adding a small amount of methanol (MeOH) to the eluent might be necessary, but be cautious as this can sometimes lead to band broadening.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to poor separation as the sample will not pass through the stationary phase uniformly.[7]
-
Solution: Ensure the silica gel is packed as a uniform slurry. Gently tap the column during packing to settle the silica and remove any air bubbles.[7]
-
-
Co-elution of Structurally Similar Impurities: An impurity with a polarity very similar to the product may be difficult to separate.[8]
-
Solution: If standard silica gel does not provide adequate separation, consider using a different stationary phase. For some indole derivatives, alumina (neutral or basic) can offer different selectivity. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol can be effective, particularly if the impurities have different hydrophobicity.[9]
-
Experimental Protocol: Flash Column Chromatography
-
Preparation:
-
Dry the crude product onto a small amount of silica gel to create a dry-load sample. This generally provides better resolution than loading the sample in a solvent.
-
Select a solvent system based on TLC analysis. Aim for an Rf value of 0.2-0.3 for the product in the chosen eluent for optimal separation.
-
Pack a glass column with silica gel (60 Å, 40-63 µm is standard) in the non-polar component of your eluent system.[5]
-
-
Loading:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the elution of compounds using TLC.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation: Recommended Solvent Systems for Indole Derivatives
| Solvent System Components | Ratio (v/v) | Typical Application |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | General purpose for moderately polar indoles.[5] |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar indoles or to elute strongly adsorbed compounds. |
| Chloroform / Methanol | 40:1 to 10:1 | An alternative polar system, sometimes with added triethylamine (TEA) for basic compounds.[10] |
Workflow 2: Recrystallization
Recrystallization is an excellent secondary purification step to obtain a highly pure, crystalline product.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solution: Screen for suitable solvents. Good candidates for indole derivatives include ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes. Start with a small amount of the purified material from the column.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Solution: Ensure the material being recrystallized is already reasonably pure (e.g., >90% by NMR or LC-MS). If significant impurities are present, another round of column chromatography may be necessary.
-
-
Cooling Rate: Cooling the solution too quickly can cause the compound to crash out as an amorphous solid or oil rather than forming crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a test solvent. Heat the mixture. If the compound dissolves when hot and precipitates when cool, the solvent is a good candidate.
-
Dissolution: In a larger flask, dissolve the compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, you can move the flask to an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Logic Diagram
The following diagram outlines a decision-making process for purifying this compound.
Caption: Decision workflow for purification strategy.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flinnsci.com [flinnsci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions in the Formylation of Indole-2-Carboxylates
Welcome to the technical support center for chemists and researchers engaged in the synthetic chemistry of indole derivatives. This guide provides in-depth troubleshooting for side reactions encountered during the formylation of indole-2-carboxylates, a critical transformation in the synthesis of many pharmaceutically active compounds. My insights are drawn from extensive experience in process development and a deep understanding of heterocyclic chemistry.
The formylation of indole-2-carboxylates, while a cornerstone reaction, is often plagued by side reactions that can significantly lower yields and complicate purification. This guide is structured to help you diagnose and resolve these issues effectively.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the formylation of indole-2-carboxylates.
Q1: Why is the C3-position the preferred site for formylation on the indole-2-carboxylate scaffold?
The C3 position of the indole ring is the most electron-rich and, therefore, the most nucleophilic position, making it the primary target for electrophilic substitution reactions like formylation.[1] The presence of the carboxylate group at the C2 position, an electron-withdrawing group, further deactivates the C2 position towards electrophilic attack, reinforcing the selectivity for C3.
Q2: Which formylation method is generally recommended for indole-2-carboxylates?
The Vilsmeier-Haack reaction is the most widely employed and effective method for the C3-formylation of indoles and their derivatives, including indole-2-carboxylates.[2][3] It utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), which acts as the electrophile.[4][5]
Q3: I am observing a significant amount of starting material even after prolonged reaction times. What could be the issue?
Several factors could contribute to incomplete conversion:
-
Insufficient Vilsmeier Reagent: Ensure at least a stoichiometric amount, and often a slight excess, of the Vilsmeier reagent is used.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction rate. A careful optimization of the temperature is necessary.[6]
-
Deactivated Substrate: Substituents on the indole ring can significantly influence its reactivity. Electron-withdrawing groups on the benzene portion of the indole can decrease the nucleophilicity of the C3 position, requiring more forcing conditions.[7][8]
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section delves into specific side reactions, their mechanistic origins, and practical solutions to mitigate their formation.
| Problem | Potential Cause | Recommended Solution |
| Formation of a Diformylated Product | High excess of Vilsmeier reagent and/or elevated reaction temperatures. The initially formed C3-formyl group can be further activated towards a second formylation, often at the N1 position or on the benzene ring. | Carefully control the stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents is a good starting point). Maintain a low reaction temperature (0 °C to room temperature) and monitor the reaction progress closely using TLC or LC-MS.[6] |
| Formation of a Chlorinated Byproduct | The Vilsmeier reagent contains reactive chloroiminium species that can act as chlorinating agents, especially at higher temperatures. | Use freshly prepared Vilsmeier reagent. Avoid excessive heating. Some modern variations of the Vilsmeier-Haack reaction use alternative reagents to POCl₃ to minimize chlorination. |
| Formation of Polymeric or Tar-like Materials | The acidic conditions of the Vilsmeier-Haack reaction can lead to the polymerization of the electron-rich indole nucleus, particularly if the substrate is unstable under acidic conditions or if the reaction is overheated. | Maintain a low reaction temperature. Ensure a homogenous reaction mixture. A slower, dropwise addition of the indole substrate to the Vilsmeier reagent can sometimes help. |
| Hydrolysis of the Ester Group | The aqueous workup, especially if basic, can lead to the saponification of the carboxylate ester. | Use a carefully controlled workup procedure. Quenching with ice-cold water followed by neutralization with a mild base like sodium bicarbonate is recommended.[2] Avoid using strong bases like sodium hydroxide during the initial workup. |
In-Depth Analysis of Key Side Reactions
The Challenge of Diformylation
Diformylation is a common issue, particularly when aiming for high conversion. The initial formylation at C3 can, under certain conditions, be followed by a second electrophilic attack.
Troubleshooting Workflow for Diformylation
Caption: Troubleshooting Diformylation Side Reactions.
III. The Role of Protecting Groups
For particularly sensitive substrates or when formylation at a different position is desired, the use of a protecting group on the indole nitrogen can be a valuable strategy.
Q4: When should I consider using an N-protecting group?
An N-protecting group is advisable under the following circumstances:
-
To prevent N-formylation: If N-formylation is a competing side reaction.
-
To improve solubility: Some protecting groups can enhance the solubility of the indole derivative in organic solvents.
-
To alter the electronic properties: Electron-withdrawing protecting groups like tosyl (Ts) or Boc can decrease the nucleophilicity of the indole ring, which can sometimes be beneficial for controlling reactivity.[9][10]
Q5: Which N-protecting groups are compatible with Vilsmeier-Haack conditions?
Groups that are stable to acidic conditions are required. Common examples include:
-
Tosyl (Ts): Very stable, but can be difficult to remove.
-
tert-Butoxycarbonyl (Boc): Generally stable, but can be cleaved under strongly acidic conditions. Its use may require careful optimization of the Vilsmeier-Haack reaction conditions.[9]
-
Benzyl (Bn): Stable to Vilsmeier-Haack conditions and can be removed by hydrogenolysis.
Logic Diagram for N-Protecting Group Strategy
Caption: Decision-making for N-protection in formylation.
IV. Alternative Formylation Methods
While the Vilsmeier-Haack reaction is a workhorse, other methods can be considered, especially if side reactions persist.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[11] It is generally less efficient than the Vilsmeier-Haack reaction for indoles but can be an option for certain substrates.[12][13] However, it is more commonly applied to phenols and other highly activated aromatic systems.[11]
Other Modern Methods
Recent advancements have introduced milder formylation techniques, such as those using visible-light photoredox catalysis with an organic dye like Eosin Y and using an amine as the carbon source.[14][15] These methods often offer improved functional group tolerance and avoid the use of harsh reagents.
V. Experimental Protocols
Standard Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve the ethyl indole-2-carboxylate (1.0 equiv.) in a minimal amount of anhydrous DMF or a chlorinated solvent like 1,2-dichloroethane.
-
Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized (pH 7-8).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Experimental Workflow Diagram
Caption: Vilsmeier-Haack Formylation Workflow.
VI. Conclusion
Successfully navigating the formylation of indole-2-carboxylates requires a keen understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully controlling reaction parameters, considering the use of protecting groups when necessary, and being aware of alternative methods, researchers can significantly improve the outcomes of this pivotal synthetic transformation. This guide is intended to serve as a valuable resource in your experimental endeavors.
VII. References
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021). YouTube. 4
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. 5
-
Technical Support Center: Side Reactions in the Formylation of Indole. Benchchem. 2
-
Vilsmeier–Haack reaction of indole. (2025). YouTube. 1
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2025). ACS Omega. 16
-
Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. 6
-
Vilsmeier-Haack Reaction. NROChemistry. 17
-
A New Protecting-Group Strategy for Indoles. (2025). ResearchGate. 18
-
Synthesis of indoles. Organic Chemistry Portal. 19
-
What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. 9
-
Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. (2023). American Journal of Medical Science and Chemical Research. 20
-
Technical Support Center: N-Protection of Indole Derivatives. Benchchem. 10
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. 21
-
Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. 14
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). 22
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. 23
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 24
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. 25
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. 26
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PMC - PubMed Central. 27
-
Duff reaction. Wikipedia. 11
-
The Duff Reaction: Researching A Modification. The ScholarShip. 12
-
Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. 28
-
Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. (2025). PMC - NIH. 29
-
D. 30
-
New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. (2018). ResearchGate. 7 2_carboxylates, triazino. (2008). PubMed. 3
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. 31
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry. 32
-
Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC - NIH. 8
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. --INVALID-LINK--
-
Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. (1992). PubMed. 33
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2025). ResearchGate. 34
-
Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. 35
-
Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. 15
-
Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. 13
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2019). MDPI. 36
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. 37
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. 38
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Indole synthesis [organic-chemistry.org]
- 20. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research [journaloms.com]
- 21. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 22. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.org [mdpi.org]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 27. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nbinno.com [nbinno.com]
- 29. Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. D [sites.pitt.edu]
- 31. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 38. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the formylation of the indole nucleus, a critical step in the synthesis of many pharmaceutical intermediates.
Introduction: The Chemistry of Indole Formylation
The introduction of a formyl group at the C-3 position of the indole ring is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction is the most common and efficient method for this purpose.[1][2][3] It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] This electrophilic species then attacks the electron-rich C-3 position of the indole.
However, the substrate , methyl 5-fluoro-1H-indole-2-carboxylate, presents a unique challenge. The indole ring is substituted with both an electron-donating group (EDG), the 5-fluoro substituent, and an electron-withdrawing group (EWG), the methyl carboxylate at the C-2 position. The fluorine atom at C-5 increases the electron density of the benzene portion of the indole, thereby activating it towards electrophilic substitution. Conversely, the methyl carboxylate group at C-2 deactivates the pyrrole ring, making the C-3 position less nucleophilic. The successful formylation of this substrate, therefore, depends on a delicate balance of reaction conditions to favor the desired C-3 formylation without leading to side reactions or decomposition.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the synthesis of this compound.
Q1: My Vilsmeier-Haack reaction is giving a very low yield or no product at all. What are the likely causes?
A1: Low yields in the Vilsmeier-Haack formylation of this specific substrate are often due to a combination of factors:
-
Deactivation by the C-2 Ester Group: The methyl carboxylate group at the C-2 position significantly deactivates the indole ring towards electrophilic attack at C-3. This is the most probable cause for a sluggish or incomplete reaction.[4][5]
-
Insufficiently Reactive Vilsmeier Reagent: The Vilsmeier reagent may not be electrophilic enough to react with the deactivated substrate under mild conditions.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Any water in the solvent (DMF) or glassware will quench the reagent, leading to a dramatic decrease in yield.[6][7]
-
Improper Reagent Stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to an incomplete formation of the Vilsmeier reagent or the presence of unreacted starting materials.
-
Low Reaction Temperature: While low temperatures are generally used to control the initial exothermic reaction of POCl₃ and DMF, the formylation of a deactivated indole may require higher temperatures to proceed at a reasonable rate.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions?
A2: The formation of multiple products can complicate the purification process and reduce the yield of the desired product. Common side reactions include:
-
N-Formylation: Although C-3 formylation is generally preferred, formylation at the indole nitrogen (N-1) can occur, especially if the C-3 position is sterically hindered or electronically deactivated.
-
Formation of 3-Cyanoindole Derivatives: Under certain conditions, particularly with excess Vilsmeier reagent or during work-up, the formyl group can be converted to a nitrile, leading to the formation of a 3-cyanoindole byproduct.[6]
-
Polymerization/Decomposition: Indoles, especially under strongly acidic conditions of the Vilsmeier-Haack reaction, can be prone to polymerization or decomposition, leading to the formation of intractable tars. This is more likely with prolonged reaction times or at elevated temperatures.[4]
-
Reaction at other positions: While C-3 is the most electron-rich position, substitution at other positions on the benzene ring (C-4, C-6, or C-7) is possible, though generally less favored. The 5-fluoro substituent directs ortho and para, which could lead to minor formylation at C-4 and C-6 if the C-3 position is sufficiently deactivated.
Q3: How can I optimize the stoichiometry of POCl₃ and DMF for my reaction?
A3: The optimal stoichiometry is crucial for an efficient reaction. A common starting point is to use a slight excess of both POCl₃ and DMF relative to the indole substrate.
-
Vilsmeier Reagent Formation: Typically, a ratio of 1.1 to 1.5 equivalents of POCl₃ to 3 to 5 equivalents of DMF (which often serves as both reagent and solvent) is a good starting point for the formation of the Vilsmeier reagent.
-
Formylation Step: The pre-formed Vilsmeier reagent is then treated with 1 equivalent of the indole substrate. For deactivated substrates, using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) might be necessary to drive the reaction to completion. However, a large excess can also lead to an increase in side products. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific derivative.
Q4: What is the best work-up procedure to hydrolyze the intermediate iminium salt and isolate the product?
A4: The work-up procedure is critical for hydrolyzing the intermediate iminium salt to the desired aldehyde and for neutralizing the acidic reaction mixture. A careful work-up will minimize the formation of byproducts.
-
Quenching: The reaction mixture should be cautiously poured onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate.[6][8] This will hydrolyze the iminium salt and neutralize the excess acid.
-
Basification: The pH of the aqueous solution should be carefully adjusted to be slightly basic (pH 8-9) with a saturated solution of sodium carbonate or sodium bicarbonate. This will ensure the complete precipitation of the product and neutralize any remaining acidic byproducts.
-
Extraction: The product can then be extracted with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: The combined organic layers should be washed with brine to remove any remaining water and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Deactivated substrate due to C-2 ester. | Increase reaction temperature (e.g., from 0°C to room temperature or even gentle heating to 40-50°C). Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.5 equivalents). Consider using a more reactive formylating agent or a different synthetic route if optimization fails. |
| Moisture in reagents or glassware. | Use freshly distilled, anhydrous DMF. Dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete formation of Vilsmeier reagent. | Ensure slow, dropwise addition of POCl₃ to cold DMF (0-5°C) with vigorous stirring. Allow the reagent to pre-form for at least 30 minutes before adding the indole substrate. | |
| Formation of a Tar-like Substance | Polymerization of the indole. | Maintain a low reaction temperature during the initial stages. Avoid prolonged reaction times. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
| Presence of a Significant Amount of 3-Cyanoindole Byproduct | Inappropriate work-up conditions. | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[6] |
| High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time by monitoring the reaction progress closely. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective purification method. |
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation of Methyl 5-fluoro-1H-indole-2-carboxylate
This protocol is a recommended starting point and may require further optimization based on experimental observations.
Materials:
-
Methyl 5-fluoro-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes. The solution should become a pale yellow, viscous liquid or a crystalline slurry.
-
-
Formylation Reaction:
-
Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Given the deactivated nature of the substrate, gentle heating (e.g., to 40-50°C) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Slowly add a saturated NaHCO₃ solution to neutralize the mixture to a pH of 8-9. A precipitate of the crude product should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Simplified Vilsmeier-Haack Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of an indole.
Data Summary
The following table provides a general overview of reaction conditions for the Vilsmeier-Haack formylation of various substituted indoles, which can serve as a reference for optimizing the reaction for methyl 5-fluoro-1H-indole-2-carboxylate.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 |
| Ethyl indole-2-carboxylate | POCl₃, DMF | - | - | - (formylation at C-3 reported)[9] |
| 5-Fluoroindole | POCl₃, DMF | - | - | - (formylation at C-3 expected) |
Note: Specific yields and conditions for doubly substituted indoles like the target molecule may vary significantly and require empirical optimization.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide to Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the indole nucleus. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic routes effectively. This resource is structured to address specific challenges you may encounter with common indole synthesis methodologies.
Section 1: The Fischer Indole Synthesis: A Classic Route and Its Challenges
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2][3] Despite its versatility, the reaction is notoriously sensitive to reaction parameters, which can impact both yield and purity.[1]
Troubleshooting Guide: Fischer Indole Synthesis
Question 1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis are a frequent issue and can be attributed to several factors.[4] A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are of high purity. Impurities can lead to unwanted side reactions. It is often beneficial to use freshly distilled or recrystallized starting materials.[4]
-
Acid Catalyst Selection and Concentration: The choice and amount of acid catalyst are critical.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[3] Polyphosphoric acid (PPA) is often a very effective catalyst and solvent system.[4] It is advisable to screen different acid catalysts and their concentrations to find the optimal conditions for your specific substrates.
-
Reaction Temperature and Time: This reaction often requires elevated temperatures to drive the key[5][5]-sigmatropic rearrangement.[4] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[4] Monitoring the reaction's progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Microwave-assisted synthesis can sometimes significantly improve yields and reduce reaction times.[4]
-
Solvent Choice: The solvent can influence the reaction rate and outcome. Polar aprotic solvents like DMSO and acetic acid are often effective.[4] In some cases, running the reaction neat (without a solvent) can be advantageous.[4]
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
One-Pot Procedures: To minimize losses from handling, consider a one-pot procedure where the hydrazone formation and subsequent indolization occur in the same vessel without isolating the intermediate.[2]
Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions, and how can I minimize them?
Answer: Byproduct formation is a common challenge. Undesirable products can include aldol condensation products or Friedel-Crafts type products.[1]
-
Control of Reaction Conditions: Fine-tuning the reaction temperature and time, as mentioned above, is crucial. Additionally, the strength of the acid catalyst can influence the formation of byproducts.[6] Experimenting with milder acids or different Lewis acids may be beneficial.
-
Substituent Effects: The electronic properties of substituents on the arylhydrazine or carbonyl compound can influence the reaction pathway. Electron-donating groups on the carbonyl component can sometimes favor N-N bond cleavage, leading to reaction failure.[7]
Question 3: My reaction is not proceeding to completion, even after an extended period. What could be the issue?
Answer: Incomplete conversion can be frustrating. Here are some potential causes:
-
Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure you are using a sufficient amount of a suitable acid.[4]
-
Low Reaction Temperature: The[5][5]-sigmatropic rearrangement often has a significant activation energy and may require higher temperatures.[4] If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition can be beneficial.
Question 4: I'm having difficulty with the purification of my final indole product. What are some effective strategies?
Answer: Purification of indoles from Fischer synthesis can be challenging due to the presence of multiple products and potential decomposition.[4]
-
Column Chromatography: This is the most common method. Standard silica gel is usually effective. If your indole appears to be acid-sensitive and streaks on the column, consider deactivating the silica gel with triethylamine (by adding ~1% to your eluent) or using a less acidic stationary phase like alumina.
-
Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an excellent method to obtain highly pure material.
-
Acid-Base Extraction: Since indoles have a weakly acidic N-H proton, an acid-base extraction can sometimes be used to separate the indole from non-acidic impurities. However, caution must be exercised as some indoles are sensitive to strong acids or bases.
Visualizing the Fischer Indole Synthesis Workflow
Caption: A simplified workflow of the Fischer Indole Synthesis.
Experimental Protocol: A General Procedure for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in ethanol.
-
Add the arylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol.
-
-
Indolization:
-
To a reaction vessel, add the arylhydrazone (1 equivalent) and the chosen acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a suitable solvent).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-150°C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up:
-
Carefully quench the reaction by pouring it into ice-water.
-
If a solid precipitates, collect it by filtration.
-
If no solid forms, neutralize the mixture with a suitable base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Section 2: The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a method for preparing 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[8] This reaction is known for its harsh conditions, which can lead to low yields and the formation of multiple products.[8][9]
Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
Question 1: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?
Answer: Low yields are a known drawback of the classical Bischler-Möhlau synthesis.[9]
-
Milder Reaction Conditions: Recent developments have shown that using milder conditions can improve yields. The use of lithium bromide as a catalyst has been reported to be effective.[8]
-
Microwave Irradiation: Employing microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of degradation products.[8][10]
-
Solvent-Free Conditions: In some instances, running the reaction neat or in a solid-state reaction can be beneficial.[10]
Question 2: I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of both 2-aryl and 3-aryl indoles is a known issue due to complex mechanistic pathways.[11] The regiochemical outcome is highly substrate-dependent.[11] If regioselectivity is a major concern and cannot be controlled by modifying the reaction conditions, it may be necessary to consider an alternative synthetic route that offers better regiocontrol.
Visualizing the Bischler-Möhlau Mechanism
Caption: A simplified mechanism of the Bischler-Möhlau Indole Synthesis.
Section 3: Modern Palladium-Catalyzed Indole Syntheses
Palladium-catalyzed cross-coupling reactions have revolutionized indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods.[1][3] Key examples include the Buchwald-Hartwig amination and the Heck reaction.
Troubleshooting Guide: Palladium-Catalyzed Indole Syntheses
Question 1: My palladium-catalyzed reaction (e.g., Heck or Buchwald-Hartwig) is sluggish or fails to go to completion. What are the common causes?
Answer: Several factors can lead to low or no conversion in palladium-catalyzed reactions.
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst deactivation, where Pd(0) species aggregate.[2] This can be caused by high temperatures, impurities, or the absence of a stabilizing ligand.[2]
-
Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity.[12] For challenging substrates, such as aryl chlorides in Buchwald-Hartwig aminations, more electron-rich and sterically hindered ligands may be required.[12]
-
Catalyst Poisoning: The indole nitrogen itself can sometimes coordinate to the palladium catalyst, inhibiting its activity.[2] Certain functional groups in the starting materials can also act as catalyst poisons.[12]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide and potassium phosphate, while solvents like toluene and dioxane are frequently used.[13]
Question 2: I am having trouble removing the palladium catalyst from my final product. What are some effective purification methods?
Answer: Residual palladium in the final product is a common issue, particularly in pharmaceutical applications.
-
Filtration through Celite: This is effective for removing insoluble palladium species, such as palladium on carbon.[4]
-
Column Chromatography: While standard silica gel chromatography can be effective, sometimes the palladium species co-elute with the product.[4] Optimizing the solvent system or using a different stationary phase like alumina can help.[4]
-
Scavenger Resins: Solid-supported scavengers with thiol functionalities (e.g., SiliaMetS Thiol) are highly effective at removing soluble palladium species.[4]
-
Activated Carbon: Treatment with activated carbon can remove palladium, but it may also adsorb the desired product, leading to lower yields.[4]
Quantitative Data: Optimized Conditions for Common Coupling Reactions
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Water or Organic/Water | 120 (Microwave) | Varies | [12] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Bulky phosphine ligand | K₃PO₄ or NaOtBu | Toluene or Dioxane | 80-100 | Varies | [13][14] |
| Heck | Pd(OAc)₂ / Phosphine ligand | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 | Varies | [2][15] |
Visualizing a General Palladium-Catalyzed Cross-Coupling Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis? A1: The reaction proceeds through several key steps: 1) Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone or aldehyde. 2) Tautomerization of the phenylhydrazone to its enamine form. 3) A[5][5]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step. 4) Loss of ammonia and subsequent aromatization to form the stable indole ring system.[5][12]
Q2: Can I synthesize the parent indole (unsubstituted) using the Fischer method? A2: The Fischer indole synthesis fails with acetaldehyde, and therefore cannot be used to synthesize the parent indole directly.[1] It is possible to use pyruvic acid and then decarboxylate the resulting 2-indolecarboxylic acid.[1]
Q3: Are there alternatives to the Fischer and Bischler-Möhlau syntheses? A3: Yes, besides the palladium-catalyzed methods mentioned, other named reactions for indole synthesis include the Reissert, Madelung, Bartoli, and Nenitzescu syntheses, each with its own scope and limitations.[16]
Q4: How do I choose the right phosphine ligand for my palladium-catalyzed reaction? A4: The choice of ligand is highly dependent on the specific substrates and reaction type. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often effective.[14] It is common practice to screen a variety of ligands to find the optimal one for a new reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 7. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ensuring the Stability of Formylindole Compounds
Welcome to the Technical Support Center for Formylindole Compounds. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your formylindole derivatives throughout your research and development workflows. These valuable compounds are known for their susceptibility to decomposition, which can compromise experimental results and lead to inconsistent outcomes. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you mitigate degradation and ensure the reliability of your work.
Frequently Asked Questions (FAQs)
Q1: My formylindole compound has changed color (e.g., turned yellow or brown). What does this indicate?
A change in color, typically to yellow or brown, is a common indicator of decomposition. This is often due to oxidation and the formation of polymeric impurities. The indole nucleus is electron-rich and susceptible to oxidation, a process that can be accelerated by exposure to air, light, and trace metal impurities. The formyl group can also be oxidized to the corresponding carboxylic acid (e.g., indole-3-carboxylic acid from indole-3-carboxaldehyde)[1].
To confirm decomposition, we recommend performing analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products and assess the purity of your sample.
Q2: What are the primary causes of formylindole decomposition?
Formylindole compounds are sensitive to several environmental factors that can trigger degradation. The primary causes include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidized byproducts. This process can be catalyzed by light and trace metals. The indole ring itself is prone to oxidation, and the aldehyde functional group can be oxidized to a carboxylic acid[1].
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the formyl group can be susceptible to hydrolysis.
-
Photolysis: Exposure to light, especially UV light, can provide the energy to initiate photochemical reactions, leading to the formation of radicals and subsequent degradation pathways.
-
Thermal Stress: High temperatures can accelerate the rate of decomposition reactions.
-
pH Extremes: Both strongly acidic and strongly basic conditions can catalyze the degradation of formylindoles. For instance, some indole derivatives show instability at low pH[2].
Q3: What are the ideal storage conditions for formylindole compounds?
Proper storage is paramount to preserving the stability of formylindole compounds. Based on safety data sheets and best practices, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, -20°C is recommended. | Reduces the rate of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Protect from light by using amber-colored vials or storing in a dark location. | Prevents photolytic decomposition. |
| Container | Use a tightly sealed, well-fitting container. | Prevents exposure to moisture and atmospheric oxygen. |
| Incompatible Substances | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that can lead to decomposition. |
Q4: Can residual impurities from synthesis affect the stability of my formylindole compound?
Absolutely. Residual impurities from the synthetic process can significantly impact the stability of the final product. Common culprits include:
-
Residual Catalysts: Trace amounts of metal catalysts (e.g., palladium, copper) used in cross-coupling reactions can promote oxidative degradation.
-
Acids or Bases: Incomplete removal of acidic or basic reagents used in the synthesis or work-up can lead to catalysis of hydrolytic or other degradation pathways during storage.
-
Solvents: Residual solvents can sometimes participate in degradation reactions or may contain impurities (e.g., peroxides in ethers) that can initiate decomposition.
Thorough purification of the final compound is crucial to remove these potentially harmful residues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Inconsistent results in biological assays.
-
Possible Cause: Decomposition of the formylindole compound in the assay medium. Many formylindoles have limited stability in aqueous solutions, especially at certain pH values or in the presence of components in the culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of your formylindole compound fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.
-
Solvent Selection: For stock solutions, use a dry, aprotic solvent in which the compound is stable, such as anhydrous DMSO or DMF. Minimize the amount of organic solvent in the final assay volume.
-
pH Control: If possible, buffer the assay medium to a pH range where the compound is most stable (typically near neutral, but this should be determined empirically for your specific compound).
-
Purity Check: Before use, verify the purity of the compound from the batch you are using via HPLC or LC-MS.
-
Problem 2: Appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate during a reaction or work-up.
-
Possible Cause: On-plate degradation or decomposition during the reaction/work-up. Silica gel used for TLC is slightly acidic and can cause degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Use Neutralized Silica: If you suspect acid-catalyzed degradation on the TLC plate, you can use silica gel plates that have been treated with a base, such as triethylamine, in the mobile phase.
-
Minimize Exposure Time: Spot the plate and develop it immediately. Avoid letting the spotted plate sit for extended periods before elution.
-
Inert Atmosphere: If your compound is particularly sensitive to air, consider performing the work-up under an inert atmosphere.
-
Aqueous Work-up pH: During aqueous extractions, use neutral or slightly buffered water to avoid exposing the compound to harsh pH conditions.
-
Experimental Protocols
Protocol 1: General Procedure for the Purification of Formylindole Compounds by Recrystallization
Recrystallization is an effective method for purifying solid formylindole compounds and removing residual impurities from the synthesis.
Objective: To obtain a highly pure, crystalline formylindole compound.
Materials:
-
Crude formylindole compound
-
A selection of solvents for testing (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ice bath
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the formylindole compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or soluble in the cold solvent.
-
Test small amounts of your crude product in various solvents to find a suitable one or a solvent pair (e.g., ethanol/water, ethyl acetate/hexane). Formylindoles are often soluble in polar organic solvents like ethanol and ethyl acetate, and less soluble in non-polar solvents like hexane[3].
-
-
Dissolution: Place the crude formylindole in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification of Formylindoles using Flash Column Chromatography
Flash chromatography is a rapid and efficient method for purifying formylindoles, especially for removing closely related impurities.
Objective: To purify a formylindole compound from a complex mixture.
Materials:
-
Crude formylindole compound
-
Silica gel
-
Chromatography column
-
Solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane)
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude formylindole in a minimum amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Apply pressure to the top of the column with compressed air or nitrogen to force the solvent through the silica gel at a rapid flow rate.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired formylindole and remove the solvent under reduced pressure.
Pro-Tip for Acid-Sensitive Compounds: If your formylindole is sensitive to the acidic nature of silica gel, you can neutralize the silica by pre-treating it with a solvent system containing a small amount of a base, such as 1-2% triethylamine.
Visualizing Workflows and Relationships
To better illustrate the decision-making process for handling and purifying formylindole compounds, the following workflow diagram is provided.
Caption: A decision-making workflow for the synthesis, purification, and handling of formylindole compounds.
References
Technical Support Center: Scaling Up the Production of Methyl 5-Fluoro-3-formyl-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a successful, safe, and scalable synthesis.
Introduction and Synthesis Overview
This compound is a valuable heterocyclic intermediate in medicinal chemistry, often serving as a key building block for the development of novel therapeutic agents.[1] Its efficient synthesis is crucial for advancing drug discovery programs. The most common and direct method for its preparation is the Vilsmeier-Haack formylation of the corresponding precursor, methyl 5-fluoro-1H-indole-2-carboxylate.
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heteroaromatic compounds like indoles, typically at the C3 position, which possesses the highest electron density.[2][3] The reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic reagent then attacks the indole ring, leading to the desired 3-formyl derivative after aqueous work-up.
General Synthesis Workflow
The following diagram outlines the typical process flow for the synthesis and purification of the target compound.
Caption: General workflow for Vilsmeier-Haack formylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or primarily unreacted starting material. What are the likely causes?
A: Low yields in a Vilsmeier-Haack reaction are frequently traced back to reagent quality and reaction conditions. Here are the primary areas to investigate:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent, halting the reaction.[4]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous grade DMF and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reagent Purity and Decomposition:
-
DMF: Old or improperly stored DMF can decompose into dimethylamine and formic acid.[5] Dimethylamine can react with the Vilsmeier reagent, reducing its availability.
-
Solution: Use a freshly opened bottle of anhydrous DMF or distill DMF from a suitable drying agent before use. A quick check for dimethylamine is to waft the vapor; a fishy odor indicates decomposition.[5]
-
-
POCl₃: This reagent can hydrolyze over time if exposed to atmospheric moisture.
-
Solution: Use a fresh bottle of POCl₃. Ensure the bottle is sealed tightly under an inert atmosphere after each use.
-
-
-
Insufficiently Low Temperature during Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. If the temperature rises uncontrollably, the reagent can decompose.
-
Solution: Prepare the reagent in an ice-salt or dry ice-acetone bath, ensuring the internal temperature is maintained between 0-5 °C. Add the POCl₃ dropwise with vigorous stirring to dissipate heat effectively.
-
-
Substrate Reactivity: While indoles are generally reactive, the presence of the electron-withdrawing ester group at C2 slightly deactivates the ring compared to unsubstituted indole.
-
Solution: After adding the indole substrate, you may need to allow the reaction to warm to room temperature or even apply gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[6]
-
Issue 2: Reaction Mixture Solidifies or Becomes Unstirrable
Q: While adding POCl₃ to DMF, the solution turned into a solid mass and my stir bar stopped. What happened and how can I prevent this?
A: This is a common issue, especially at higher concentrations. The Vilsmeier reagent is a salt that can precipitate from the reaction solvent if its concentration exceeds its solubility.[7]
-
Solution 1 (Solvent): Increase the amount of solvent (DMF) used to form the reagent. While this may increase total reaction volume, it will keep the reagent in solution. Alternatively, a co-solvent like anhydrous 1,2-dichloroethane can be used.
-
Solution 2 (Mechanical Stirring): For larger-scale reactions, a magnetic stir bar is often insufficient. Use an overhead mechanical stirrer with a paddle or crescent-shaped blade that can handle thick slurries and prevent the solid from settling.
-
Solution 3 (Temperature Control): Ensure the temperature does not drop too low, as this can decrease solubility. Maintain a steady 0-5 °C.
Issue 3: Dangerous and Uncontrolled Exotherm During Work-up
Q: When I added my reaction mixture to water for the work-up, it boiled violently and released fumes. How can I perform the quench safely?
A: This dangerous situation is caused by the rapid, exothermic hydrolysis of unreacted POCl₃.[8] Standard quenching (adding water to the reaction) is extremely hazardous at scale.
-
Solution (Mandatory for Scale-Up): Use a "Reverse Quench."
-
Prepare a separate, well-stirred vessel containing a large amount of crushed ice or an ice-water mixture (at least 10-20 times the volume of the POCl₃ used).
-
Cool the completed reaction mixture in an ice bath.
-
Slowly and carefully add the reaction mixture to the vigorously stirred ice/water.
-
This method ensures that the water is always in vast excess, allowing for effective heat dissipation.[8] The temperature of the quench vessel should be monitored and kept below 20 °C.
-
Perform this procedure in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Issue 4: Product Purification Challenges
Q: After work-up and extraction, I'm left with an oily residue that is difficult to purify. What are the best methods?
A: Purification can be challenging due to residual acidic byproducts and polar impurities.
-
Neutralization is Key: The hydrolysis of POCl₃ produces phosphoric acid and HCl.[8] These must be thoroughly neutralized to allow for efficient extraction of the organic product.
-
Solution: After the quench, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the aqueous layer is neutral or slightly basic (pH 7-8). Be cautious, as neutralization will produce CO₂ gas if bicarbonate is used.
-
-
Choosing a Purification Strategy:
-
Recrystallization: This is the preferred method for scale-up due to its efficiency and cost-effectiveness. The crude solid product can be recrystallized from a suitable solvent system like ethanol, isopropanol, or an ethyl acetate/heptane mixture.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. It should be used if recrystallization fails to remove a persistent impurity. Experiment with different eluent systems (e.g., heptane/ethyl acetate) to find the optimal separation conditions.[9]
-
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-5 g)
Safety Warning: This reaction must be performed in a certified chemical fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves. POCl₃ is highly corrosive and reacts violently with water.[10][11]
-
Vilsmeier Reagent Preparation:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution at 0 °C for an additional 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF (10 mL).
-
Add the indole solution dropwise to the cold Vilsmeier reagent over 20 minutes.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
-
Work-up and Isolation:
-
In a separate beaker, prepare a mixture of crushed ice (100 g) and water (100 mL).
-
Once the reaction is complete, cool the reaction flask in an ice bath.
-
Slowly pour the reaction mixture into the vigorously stirred ice/water mixture.
-
Stir for 30 minutes. The product should precipitate as a solid.
-
Carefully neutralize the slurry by the slow addition of 2M aqueous NaOH until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 30 mL).
-
Dry the solid product under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol or an ethyl acetate/heptane solvent system to yield the pure this compound.
-
Protocol 2: Scale-Up Considerations (Example: 100 g Scale)
Scaling up requires a focus on heat management and material handling.
-
Equipment: Use a jacketed glass reactor with overhead mechanical stirring and a temperature probe. The reactor should be connected to a chiller for precise temperature control.
-
Reagent Addition: Use a peristaltic or diaphragm pump for the controlled, slow addition of POCl₃ and the substrate solution. This is safer and more reliable than a dropping funnel at scale.
-
Work-up (Reverse Quench is Mandatory):
-
In a separate, larger reactor, charge crushed ice and water (e.g., 2 kg ice, 2 L water). Ensure vigorous overhead stirring.
-
Cool the completed reaction mixture to 5-10 °C.
-
Using a pump, transfer the reaction mixture into the ice/water slurry at a rate that maintains the quench reactor temperature below 20 °C.
-
After the transfer is complete, continue stirring for 1 hour.
-
Neutralize by pumping in a calculated amount of 20-30% NaOH solution, again controlling the temperature.
-
-
Isolation: For large quantities, a centrifuge or a large Büchner funnel can be used for filtration. Wash the product cake thoroughly with water to remove inorganic salts.
-
Drying: Use a vacuum oven with a nitrogen bleed to dry the product efficiently.
Quantitative Data and Reaction Parameters
| Parameter | Reagent / Condition | Molar Equivalents (vs. Indole) | Recommended Range | Notes |
| Formylating Agent | Phosphorus Oxychloride (POCl₃) | 1.1 - 1.5 | 1.2 eq | Using a slight excess ensures complete conversion. |
| Solvent/Reagent | Dimethylformamide (DMF) | N/A (Solvent) | 5 - 10 volumes | Must be anhydrous. Higher volumes may be needed to prevent precipitation. |
| Reagent Formation Temp. | Temperature | N/A | 0 - 5 °C | Critical for reagent stability. Highly exothermic. |
| Reaction Temperature | Temperature | N/A | 20 - 60 °C | Substrate dependent. Monitor by TLC/LC-MS for optimization.[6] |
| Reaction Time | Time | N/A | 2 - 12 hours | Monitor for completion to avoid byproduct formation from prolonged heating. |
| Typical Yield | Product Yield | N/A | 75 - 95% | Yields are highly dependent on moisture control and work-up procedure.[2] |
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation so regioselective for the C3 position of indole? A1: The C3 position of the indole ring has the highest electron density and is the most nucleophilic site. Electrophilic attack at C3 leads to a cationic intermediate (an iminium ion) where the positive charge can be stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring, making this pathway the most favorable.[3][12]
Q2: What are the key safety precautions when handling phosphorus oxychloride (POCl₃)? A2: POCl₃ is extremely hazardous.
-
Corrosive: It causes severe skin and eye burns.[13]
-
Water-Reactive: It reacts violently with water, releasing heat and toxic, corrosive fumes (HCl and phosphoric acid).[10][14]
-
Handling: Always handle POCl₃ in a chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a chemical splash suit or apron, and a face shield over safety goggles.[15] Ensure an emergency shower and eyewash station are immediately accessible.[13]
Q3: Can I use other Vilsmeier reagents, like those from oxalyl chloride or thionyl chloride? A3: Yes, other acid chlorides can be used to generate Vilsmeier-type reagents from DMF.[4] However, POCl₃ is the most common, cost-effective, and well-documented reagent for this transformation. The resulting byproducts from POCl₃ (phosphates) are often easier to remove from the product than sulfur-containing residues.
Q4: How can I confirm the formation of the Vilsmeier reagent before adding my substrate? A4: Direct confirmation is difficult without specialized in-situ analysis (like IR or NMR). The standard practice is to rely on a well-established procedure. Visual confirmation often includes the formation of a colorless to pale yellow solution, which may become a slurry or solid depending on the concentration, as previously discussed.[7] Following the protocol for temperature control and addition time is the most reliable way to ensure its successful formation.
Q5: My final product is slightly colored. How can I decolorize it? A5: A persistent yellow or tan color can often be removed during purification.
-
Recrystallization: Performing a second recrystallization can often yield a purer, less colored product.
-
Activated Carbon: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution, allow it to stir for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon and adsorbed color impurities before allowing the solution to cool and crystallize.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. nj.gov [nj.gov]
- 14. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
Navigating the Labyrinth of Indole Functionalization: A Technical Support Center
Welcome to the Technical Support Center for Indole Functionalization. The indole nucleus, a cornerstone in pharmaceuticals, natural products, and agrochemicals, presents a unique set of challenges in its synthetic manipulation.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this privileged scaffold. Here, we dissect common experimental hurdles, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in mechanistic principles and field-proven expertise.
Part 1: Troubleshooting Guides - From Theory to Benchtop Solutions
This section is dedicated to addressing specific problems you might encounter during your experiments. Each issue is broken down into potential causes and actionable solutions, complete with explanations to inform your experimental design.
Issue 1: Poor Regioselectivity in Electrophilic Substitution (C2 vs. C3 Functionalization)
Question: My electrophilic substitution on an unsubstituted indole is giving me a mixture of C2 and C3 products, with low yield for my desired C3-functionalized isomer. How can I improve the regioselectivity?
Underlying Principle: The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack.[6] The C3 position is generally more nucleophilic and kinetically favored for substitution due to the superior stability of the resulting cationic intermediate, which allows for delocalization of the positive charge onto the nitrogen atom.[6] However, under certain conditions, particularly with bulky electrophiles or in the presence of specific catalysts, competitive substitution at the C2 position can occur.[7][8]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor C3 regioselectivity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Steric Hindrance of the Electrophile | Bulky electrophiles can experience steric repulsion at the C3 position, leading to increased substitution at the less hindered C2 position. | Opt for a smaller, more reactive electrophile if possible. Alternatively, consider a two-step approach where a smaller functional group is first introduced at C3 and then elaborated. |
| Reaction Conditions (Solvent and Temperature) | The reaction medium can influence the stability of the intermediates. Protic or highly acidic conditions can sometimes favor C2 functionalization by altering the electronic distribution in the indole ring. | Experiment with a range of solvents, from non-polar (e.g., dioxane) to polar aprotic (e.g., DMF). Lowering the reaction temperature can often enhance kinetic control and favor the formation of the C3-substituted product. |
| Presence of a Substituent at C2 | If your starting indole already has a substituent at the C2 position, electrophilic attack will be directed to C3. However, if the C3 position is blocked, functionalization can be forced at other positions. | Ensure your starting material is correctly characterized. If C3 is blocked, you may need to reconsider your synthetic strategy or explore functionalization of the benzene ring. |
| N-H Acidity and Competing Reactions | The indole N-H is weakly acidic and can be deprotonated by strong bases or react with certain electrophiles.[6] This can lead to N-functionalization or the formation of undesired byproducts. | The use of an appropriate N-protecting group can prevent side reactions at the nitrogen and can also influence the electronic properties of the indole ring to favor C3 substitution.[9] |
Issue 2: Challenges in Transition Metal-Catalyzed C-H Functionalization of the Benzene Ring (C4-C7)
Question: I am trying to functionalize the benzene portion of my indole using a palladium-catalyzed C-H activation strategy, but I'm getting a mixture of isomers or no reaction at all. How can I achieve site-selectivity at a specific position (e.g., C4 or C7)?
Underlying Principle: Directing the functionalization to the benzenoid ring of the indole nucleus is a significant challenge due to the higher intrinsic reactivity of the C2 and C3 positions in the pyrrole ring.[7][10] Achieving regioselectivity at the C4, C5, C6, or C7 positions typically requires the installation of a directing group (DG) on the indole nitrogen or at the C3 position.[11][12][13] This DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond on the benzene ring, thereby facilitating its activation.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C4-C7 C-H functionalization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Ineffective or Incorrect Directing Group | The choice of directing group is crucial for determining the site of functionalization. Different DGs will favor different positions based on the geometry of the resulting metallacycle intermediate. For example, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions.[11][12] | Carefully select a directing group based on literature precedents for the desired position. For C7 functionalization, N-pivaloyl or N-P(O)tBu2 groups have proven effective.[7][12] Ensure the DG is correctly installed and stable under the reaction conditions. |
| Catalyst Deactivation or Incompatibility | The palladium catalyst can be sensitive to impurities or certain functional groups on the substrate, leading to deactivation.[15] The ligand used can also significantly influence the reactivity and selectivity of the catalyst. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands. Ensure all reagents and solvents are pure and dry. Consider the use of additives, such as silver salts, which can act as halide scavengers and re-oxidants.[11] |
| Suboptimal Reaction Conditions | Temperature, solvent, and the choice of oxidant are critical parameters in C-H activation reactions. Molecular oxygen or copper(II) salts are commonly used as terminal oxidants to regenerate the active Pd(II) catalyst.[16] | Systematically vary the reaction temperature and solvent. Screen a panel of oxidants (e.g., O₂, Cu(OAc)₂, Ag₂CO₃) to find the optimal conditions for your specific substrate and transformation. |
| Steric Hindrance at the Target Position | If the target C-H bond is sterically encumbered by other substituents on the indole ring, the reaction may be sluggish or fail completely. | Assess the steric environment around the desired reaction site. It may be necessary to redesign the synthetic route to introduce the desired functional group before installing a sterically demanding substituent elsewhere on the molecule. |
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common conceptual questions regarding indole functionalization.
Q1: How do I choose the right protecting group for the indole nitrogen?
A1: The choice of a nitrogen protecting group is critical and depends on several factors:
-
Stability: The protecting group must be stable to the reaction conditions planned for the subsequent functionalization steps.
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield without affecting other functional groups in the molecule.[17]
-
Electronic Effects: The protecting group can influence the nucleophilicity of the indole ring. Electron-withdrawing groups (e.g., sulfonyl groups) decrease the reactivity of the pyrrole ring towards electrophiles, which can be advantageous in some cases.[18]
-
Directing Ability: As discussed previously, some protecting groups can act as directing groups in metal-catalyzed C-H functionalization reactions.
Common Indole N-Protecting Groups:
| Protecting Group | Introduction Conditions | Removal Conditions | Key Features |
| Tosyl (Ts) | TsCl, base (e.g., NaH) | Strong base (e.g., NaOH, KOH) or reductive cleavage | Electron-withdrawing, stable to many reagents. |
| Phenylsulfonyl (PhSO₂) | PhSO₂Cl, base | Harsh basic conditions | Similar to tosyl, good for directing lithiation to C2.[18] |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP | Acid (e.g., TFA, HCl) | Easily removed under acidic conditions, but can be labile. |
| [2-(trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl, base | Fluoride source (e.g., TBAF) or Lewis acids | Stable to a wide range of conditions, removed under mild conditions.[19][20][21] |
| Benzyl (Bn) | BnBr, base | Hydrogenolysis (H₂, Pd/C) | Stable to many conditions, but requires specific deprotection. |
Q2: My Fischer indole synthesis is failing. What are the common pitfalls?
A2: The Fischer indole synthesis is a robust method, but it can fail with certain substitution patterns.[22][23] Common reasons for failure include:
-
Steric Hindrance: Highly substituted ketones or phenylhydrazines can hinder the key[24][24]-sigmatropic rearrangement step.
-
Electronic Effects: Electron-donating substituents on the phenylhydrazine can lead to undesired N-N bond cleavage, competing with the desired cyclization pathway.[22][23]
-
Unstable Intermediates: The ene-hydrazine intermediate can be unstable and may revert to starting materials or undergo side reactions.
-
Harsh Acidic Conditions: While acid-catalyzed, excessively harsh conditions can lead to decomposition of the starting materials or products.
Troubleshooting Tips:
-
Choice of Acid Catalyst: Experiment with different Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, InCl₃).
-
Reaction Temperature: Optimize the reaction temperature; sometimes higher temperatures are required to drive the rearrangement, but this can also lead to decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
Alternative Synthetic Routes: If the Fischer synthesis consistently fails, consider alternative methods like the Reissert, Madelung, or Larock indole syntheses.[25]
Q3: What is the role of a "directing group" in C-H functionalization, and is it always necessary?
A3: A directing group (DG) is a functional group that is part of the substrate and is capable of coordinating to a metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its selective activation and subsequent functionalization.[8][14]
For the functionalization of the less reactive benzenoid ring of indoles (C4-C7), a directing group is almost always necessary to overcome the inherent preference for reaction at the C2 and C3 positions.[11][12][13] However, for C2 functionalization, while directing groups can be used to ensure high selectivity, it is sometimes possible to achieve C2 functionalization without a DG by taking advantage of the intrinsic reactivity of this position, especially if C3 is blocked.[7]
Q4: I am working on a late-stage functionalization of a complex indole-containing molecule for SAR studies. What are the key considerations?
A4: Late-stage functionalization (LSF) is a powerful tool in drug discovery for rapidly generating analogs.[24] Key considerations for LSF of indoles include:
-
Chemoselectivity: The reaction must be highly selective for the desired C-H bond and not react with other functional groups present in the complex molecule.
-
Mild Reaction Conditions: The conditions should be mild enough to avoid decomposition of the parent molecule.
-
Robustness and Scalability: The reaction should be reliable and scalable to produce sufficient quantities of the analogs for biological testing.
-
Predictability: The regioselectivity of the functionalization should be predictable to allow for rational design of new analogs.
Transition metal-catalyzed C-H functionalization is a particularly valuable tool for LSF due to the ability to achieve high selectivity through the use of directing groups.[24]
Part 3: Experimental Protocols
This section provides representative, detailed protocols for common indole functionalization reactions.
Protocol 1: N-Protection of Indole with a Tosyl Group
Objective: To protect the indole nitrogen to prevent N-functionalization in subsequent steps.
Materials:
-
Indole
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosylindole.
Protocol 2: Palladium-Catalyzed C2-Arylation of N-Protected Indole
Objective: To selectively introduce an aryl group at the C2 position of an N-protected indole.[24]
Materials:
-
N-Protected indole (e.g., N-tosylindole)
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealable reaction tube, combine the N-protected indole (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq).[24]
-
Add anhydrous toluene (to make a 0.1 M solution).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[24]
-
Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.[24]
-
Monitor the reaction progress by TLC or LC-MS.[24]
-
After completion, cool the reaction to room temperature and quench with water.[24]
-
Extract the aqueous layer with EtOAc (3 x volumes).[24]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[24]
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated indole.[24]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioquicknews.com [bioquicknews.com]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. soc.chim.it [soc.chim.it]
- 8. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
Technical Support Center: Purification of Indole Derivatives by Chromatography
Welcome to the technical support center for the chromatographic purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in scientific principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: From Tailing Peaks to Degradation
This section addresses specific issues you may encounter during the chromatographic purification of indole derivatives, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: My indole derivative is degrading on the silica gel column, resulting in colored bands and poor recovery.
Question: I've noticed that my purified fractions are often pink, brown, or purple, and my overall yield is low, even though the initial TLC spot looks clean. What is causing this degradation, and how can I prevent it?
Answer: This is a frequent challenge when working with indoles, particularly those with electron-rich substituents. The primary culprit is the acidic nature of standard silica gel.[1][2] The lone pair of electrons on the indole nitrogen makes the ring system susceptible to oxidation and polymerization, processes that are often catalyzed by the acidic silanol groups on the silica surface.[1][3]
Causality and Mitigation Strategies:
-
Acid Sensitivity: The protonated silanol groups (Si-OH) on the silica surface can act as Brønsted acids, protonating the indole ring and initiating degradation pathways.
-
Oxidation: The presence of air, combined with the catalytic effect of the acidic silica, can lead to the formation of colored oxidative byproducts.[1]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on your silica gel by pre-treating the column. You can do this by flushing the packed column with your starting eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA).[1] Continue to use this modifier in your mobile phase throughout the purification.
-
Switch to a Less Acidic Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether. Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds.[1]
-
Work Efficiently: Minimize the time your compound spends on the column. Prepare all your fractions and equipment in advance to run the chromatography as quickly as possible.[1]
-
Use an Inert Atmosphere: For highly sensitive indole derivatives, running the column under a nitrogen or argon atmosphere can significantly reduce oxidation.[1]
-
Consider Alternative Purification Methods: If column chromatography proves too harsh, recrystallization can be a highly effective method for solid compounds with relatively high purity (>85-90%).[1] For smaller scale and difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase, is often the most effective solution.[1][4]
Issue 2: My purified indole derivative shows significant peak tailing in HPLC analysis.
Question: The peaks for my indole compound are asymmetrical, with a pronounced tail. This is affecting my resolution and quantification. What causes this, and how can I achieve a more symmetrical peak shape?
Answer: Peak tailing is a common issue in chromatography and often points to secondary interactions between your analyte and the stationary phase, or issues with your mobile phase.[5][6] For indole derivatives, which can possess basic or acidic functionalities, these secondary interactions are particularly prevalent.
Causality and Mitigation Strategies:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with basic indole derivatives through ion-exchange mechanisms, leading to tailing.[7]
-
Mobile Phase pH: The pH of your mobile phase plays a critical role in the ionization state of your indole derivative and the silanol groups on the column. An inappropriate pH can exacerbate secondary interactions.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]
Solutions:
-
Optimize Mobile Phase pH: For basic indoles, adding a buffer to your mobile phase can help maintain a consistent pH and suppress silanol interactions.[5][7] For acidic indoles, such as indole-3-acetic acid, adjusting the mobile phase to an acidic pH (e.g., 2.5-4.0) can protonate the silanol groups, reducing their interaction with the deprotonated analyte.[8]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the surface to minimize the number of free silanol groups.[5][8] Ensure you are using a high-quality, end-capped column suitable for your application.
-
Add Mobile Phase Modifiers: For basic indoles, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the active silanol sites. For acidic indoles, adding a competing acid, such as formic or acetic acid, can improve peak shape.[9]
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to see if the peak shape improves. If it does, you may be overloading the column.[5]
-
Increase Buffer Concentration: An insufficient buffer concentration may not be able to effectively control the pH at the column surface. A concentration of 10-25 mM is typically a good starting point.[8]
Issue 3: I am struggling to separate isomeric indole derivatives.
Question: My synthesis has produced two or more isomers with very similar Rf values on TLC, and they are co-eluting from my column. How can I improve their separation?
Answer: Separating isomers is a classic chromatographic challenge due to their similar physical and chemical properties. Achieving separation requires optimizing the selectivity of your chromatographic system.
Causality and Mitigation Strategies:
-
Similar Polarity and Structure: Isomers often have nearly identical polarities and functional groups, leading to very similar interactions with the stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient: In flash chromatography, use a very slow, shallow gradient of the polar solvent to maximize the difference in elution times.[1]
-
Change Solvent System: If a standard hexane/ethyl acetate system is not working, try a different solvent system with different selectivities. For example, dichloromethane/methanol or toluene/acetone can offer different interaction mechanisms.[1]
-
-
Change the Stationary Phase:
-
Different Polarity: If you are using normal-phase chromatography (silica or alumina), consider switching to reverse-phase chromatography (e.g., C18). The different retention mechanism can often resolve isomers that are inseparable on silica.[10]
-
Chiral Stationary Phases: For enantiomers, a chiral stationary phase is necessary for separation.
-
-
Orthogonal Purification: Employ a second purification technique that relies on a different separation principle. For example, follow up your normal-phase column with preparative reverse-phase HPLC.
-
Recrystallization: If your isomeric mixture is solid, fractional recrystallization can sometimes be effective if the isomers have different solubilities in a particular solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose stationary phase for indole derivative purification?
A1: Silica gel is the most common and versatile stationary phase for the purification of many indole derivatives due to its cost-effectiveness and wide applicability.[2] However, as discussed in the troubleshooting section, its acidic nature can be problematic for sensitive indoles. For these cases, neutral alumina or a deactivated silica gel is a better choice.[1] For HPLC, a C18 reverse-phase column is a robust and widely used option.[1][10]
Q2: How can I prevent my purified indole from turning color during storage?
A2: The discoloration of indoles upon storage is typically due to oxidation.[1] To ensure long-term stability, store your purified compound in a sealed vial under an inert atmosphere (nitrogen or argon). Protecting it from light by using an amber vial or wrapping the vial in foil is also crucial. Storing at low temperatures (refrigeration or freezing) will further slow down degradation.[1]
Q3: Is extraction a viable alternative to chromatography for purifying my indole derivative?
A3: Simple acid-base extraction is generally not sufficient for complete purification unless the impurities have drastically different pKa values from your target compound.[1] While a wash with a dilute acid (e.g., 1M HCl) can remove basic impurities like unreacted hydrazine starting materials, the N-H of the indole ring is only weakly acidic and requires a very strong base for deprotonation, making extraction with common aqueous bases like sodium hydroxide inefficient. However, an initial acid wash is an excellent first step in the workup to remove basic impurities before proceeding to chromatography.[1]
Q4: What are some common mobile phase systems for flash chromatography of indoles on silica gel?
A4: The most frequently used mobile phase systems are mixtures of a non-polar solvent and a more polar solvent. Common combinations include:
-
Hexanes and Ethyl Acetate
-
Dichloromethane and Methanol
-
Toluene and Acetone
The optimal ratio will depend on the polarity of your specific indole derivative and should be determined by TLC analysis first.[2] A good starting point is a solvent system that gives your product an Rf value of approximately 0.2-0.4 on the TLC plate.[2]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of an Indole Derivative on Silica Gel
This protocol provides a general guideline. Optimization will be required based on your specific compound.
-
TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal system should give your target compound an Rf of ~0.2-0.4 and good separation from impurities.[2]
-
Column Packing:
-
Select an appropriately sized column (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).[2]
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
Add a thin layer of sand to the top of the silica bed.
-
Wash the column with 2-3 column volumes of the mobile phase.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[11]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.[11]
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified indole derivative.[11]
Protocol 2: Preparative Reverse-Phase HPLC for Difficult Separations
This is a general protocol and should be optimized at an analytical scale first.
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column.
-
Optimize the mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% formic acid or trifluoroacetic acid for improved peak shape).[9]
-
Determine the retention time of your target compound.
-
-
Scale-Up:
-
Choose a preparative C18 column with the same stationary phase as your analytical column.
-
Scale the flow rate and injection volume according to the column dimensions.
-
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions.[2]
-
Sample Loading: Dissolve your sample in the mobile phase or a compatible solvent and inject it onto the column.
-
Elution and Fraction Collection: Run the preparative gradient and collect fractions corresponding to the peak of your target compound.
-
Analysis and Solvent Removal:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted to recover the final product.[2]
-
Data Summary Tables
Table 1: Stationary Phase Selection Guide for Indole Derivatives
| Indole Derivative Type | Recommended Stationary Phase | Rationale |
| Neutral/Robust Indoles | Silica Gel | Cost-effective and widely applicable for compounds not prone to degradation.[2] |
| Acid-Sensitive Indoles | Neutral or Basic Alumina, Deactivated Silica Gel | Avoids acid-catalyzed degradation and polymerization.[1] |
| Basic Indoles (e.g., Alkaloids) | Deactivated Silica Gel, C18 Reverse-Phase | Minimizes strong interactions with acidic silanols.[2][12] |
| Acidic Indoles (e.g., Indole-3-acetic acid) | C18 Reverse-Phase | Allows for mobile phase pH control to ensure a single ionic species.[10] |
| Chiral Indoles | Chiral Stationary Phase (e.g., cellulose or amylose-based) | Necessary for the separation of enantiomers. |
Table 2: Common Mobile Phase Additives and Their Functions in HPLC
| Additive | Typical Concentration | Function | Common Use Case |
| Formic Acid | 0.1% | Acidifies the mobile phase, protonates silanols, and improves peak shape for basic compounds.[9] | Reverse-phase separation of basic indoles. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Strong ion-pairing agent, effectively masks silanol interactions. Can be difficult to remove from the final product. | Difficult separations of basic compounds. |
| Triethylamine (TEA) | 0.1-1% | Added to normal-phase mobile phases to deactivate silica gel.[1] Can also be used in reverse-phase to improve peak shape for basic compounds. | Flash chromatography of acid-sensitive indoles. |
| Ammonium Formate/Acetate | 10-20 mM | Acts as a buffer to control pH and is volatile, making it compatible with mass spectrometry. | LC-MS applications. |
Visualized Workflows and Logic
Caption: Decision tree for selecting a purification strategy for indole derivatives.
Caption: Troubleshooting workflow for addressing peak tailing in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Indoles: A Comparative Analysis
Introduction: The Strategic Value of Fluorine in Indole Scaffolds
To the researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the indole nucleus is a familiar and highly valued scaffold. Its prevalence in natural products and pharmaceuticals underscores its significance.[1] The strategic incorporation of fluorine into this privileged structure can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity of nearby functional groups, thereby fine-tuning interactions with biological targets.[2][4][5] Given these advantages, the development of efficient and selective methods for the synthesis of fluorinated indoles is a critical endeavor in modern drug discovery. This guide provides an in-depth, comparative analysis of the primary synthetic strategies, offering experimental insights and data to inform your selection of the most appropriate method for your research objectives.
Electrophilic Fluorination: A Direct Approach to C-F Bond Formation
Electrophilic fluorination is a widely employed strategy for the direct introduction of fluorine onto the indole ring. This method relies on the use of reagents that act as a source of "F+". The high electron density of the indole nucleus, particularly at the C3 position, makes it susceptible to attack by these electrophilic fluorinating agents.
Key Reagents: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)
Two of the most common electrophilic fluorinating agents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[4][6]
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly reactive and versatile reagent.[7][8] Its high reactivity allows for the fluorination of a broad range of substrates under relatively mild conditions.
-
NFSI (N-Fluorobenzenesulfonimide) is generally considered a milder fluorinating agent than Selectfluor®.[9] This can be advantageous in cases where the substrate is sensitive to the more aggressive nature of Selectfluor®.
The choice between these reagents is often dictated by the specific indole substrate and the desired outcome. For instance, in the synthesis of 3,3-difluoro-2-oxindoles from indoles, NFSI has been shown to be an effective reagent.[4]
Mechanism of Electrophilic Fluorination
The mechanism of electrophilic fluorination of indoles generally proceeds through the attack of the electron-rich C3 position of the indole on the electrophilic fluorine atom of the N-F reagent. This generates a resonance-stabilized cation, which is then quenched to afford the fluorinated product. The exact pathway, whether a direct SN2-type reaction or a single-electron transfer (SET) mechanism, can be substrate and reagent dependent.[6][10]
Experimental Protocol: Synthesis of 3-Fluorooxindoles from Indoles using Selectfluor®
This protocol is adapted from the work of Takeuchi et al.[11]
-
To a stirred solution of the 3-substituted indole (0.3 mmol) in a 1:1 mixture of acetonitrile and water (3.0 mL), add Selectfluor® (0.9 mmol, 3.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with water (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-fluorooxindole.
Performance Data for Electrophilic Fluorination
| Indole Substrate | Fluorinating Agent | Product | Yield (%) | Reference |
| 3-Methylindole | Selectfluor® | 3-Fluoro-3-methyloxindole | 71 | [12] |
| N-Acetyltryptamine | Selectfluor® | N-Acetyl-3-fluoro-tryptamine | 85 | [12] |
| N-Methylindole | NFSI | 3,3-Difluoro-1-methyl-2-oxindole | 68 | [4] |
| N-Benzylindole | NFSI | N-Benzyl-3,3-difluoro-2-oxindole | 75 | [4] |
Transition-Metal-Catalyzed Synthesis: Precision and Versatility
Transition-metal catalysis has emerged as a powerful tool for the synthesis of fluorinated indoles, offering high levels of regioselectivity and functional group tolerance.[13] Palladium, rhodium, and gold are among the most extensively studied metals for these transformations.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization allows for the direct introduction of fluorine or fluorinated groups at various positions of the indole ring.[14] The regioselectivity of these reactions is often controlled by the use of directing groups, which coordinate to the palladium catalyst and position it for C-H activation at a specific site.[15][16] The choice of ligand is also crucial for the success of these reactions, influencing the reactivity and stability of the palladium catalyst.[11][17]
Mechanism of Palladium-Catalyzed C-H Fluorination
A plausible catalytic cycle for palladium-catalyzed C-H fluorination involves the coordination of the indole substrate to the palladium(II) catalyst, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of an electrophilic fluorine source, such as Selectfluor®, to the palladium(II) center generates a palladium(IV)-fluoride species. Reductive elimination from this high-valent palladium complex then furnishes the C-F bond and regenerates the active palladium(II) catalyst.[18][19]
Experimental Protocol: Palladium-Catalyzed C-H Fluorination of N-Alkylindoles
This protocol is a general representation based on literature procedures.[20]
-
To a flame-dried sealed tube, add the N-alkylindole (0.5 mmol), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., an N-acetyl amino acid ligand, 20 mol%), and an electrophilic fluorinating agent (e.g., Selectfluor®, 1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a high-boiling point solvent (e.g., 1,2-dichloroethane or tert-amyl alcohol, 2.0 mL).
-
Seal the tube and heat the reaction mixture at 120-150 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Rhodium-Catalyzed Synthesis
Rhodium catalysts have also proven effective for the synthesis of functionalized indoles, including those bearing fluorine atoms.[21][22][23] Rhodium(III)-catalyzed C-H activation, often in combination with directing groups, allows for the regioselective introduction of various substituents.[21] For instance, N-fluoroalkylated indoles can be synthesized via a rhodium(II)-catalyzed transannulation approach.[24]
Gold-Catalyzed Cyclization/Fluorination
Gold catalysts are particularly adept at activating alkynes, enabling a variety of cyclization reactions.[25][26][27] In the context of fluorinated indole synthesis, gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes provides a direct route to fluorinated isoxazoles, which can be precursors to or analogs of fluorinated indoles.[27][28] Similarly, gold-catalyzed cascade cyclization of aniline derivatives with a conjugated diyne moiety can lead to fused indole systems.[25][26]
Mechanism of Gold-Catalyzed Cyclization-Fluorination
The reaction is initiated by the gold(I)-catalyzed intramolecular cyclization of the starting material to form an isoxazole intermediate. This intermediate then undergoes an oxidative fluorination with an electrophilic fluorine source like Selectfluor®, followed by reductive elimination to yield the fluorinated isoxazole product.[27]
Performance Data for Transition-Metal-Catalyzed Methods
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |
| Pd-Catalyzed C-H Fluorination | Pd(OAc)₂/Selectfluor® | N-Pivaloyl-2-phenylglycine derivative | β-Fluorinated amino acid derivative | 78 | [18] |
| Rh-Catalyzed Annulation | [RhCp*Cl₂]₂/AgSbF₆ | N-Methoxybenzamide and alkyne | Fluorinated isoquinolone | 85 | [21] |
| Au-Catalyzed Cyclization | (IPr)AuCl/AgOTs/Selectfluor® | 2-Alkynone O-methyl oxime | 4-Fluoroisoxazole | up to 92 | [27] |
Radical and Photocatalytic Fluorination: Emerging Frontiers
Radical and photocatalytic methods represent a newer wave of strategies for the synthesis of fluorinated indoles, often proceeding under mild conditions and offering unique reactivity patterns.
Radical Fluorination
Radical fluorination typically involves the generation of a fluorine radical or a carbon-centered radical that is subsequently trapped by a fluorine source. These methods can provide access to fluorinated indoles that are not readily accessible through ionic pathways. However, controlling the regioselectivity of radical reactions can be challenging.[29]
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions.[30] In the context of fluorinated indole synthesis, photocatalytic methods have been developed for the C-H fluorination of indoles and the synthesis of fluorinated indole derivatives through C-F bond activation.[31] These methods often utilize a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer process to generate reactive radical intermediates.
Mechanism of Photocatalytic C-H Fluorination
In a typical photocatalytic cycle, the photocatalyst is excited by visible light to a higher energy state. This excited-state photocatalyst can then engage in a single-electron transfer with a substrate or a reagent to generate a radical ion. For indole fluorination, this could involve the oxidation of the indole to a radical cation, which is then attacked by a fluoride source. Alternatively, the photocatalyst could reduce a reagent to generate a fluorine radical.
Experimental Protocol: Photocatalytic C2-Trifluoroethylation of 3-Substituted Indoles
This protocol is a general representation based on literature procedures.[32]
-
In an oven-dried reaction vial equipped with a magnetic stir bar, combine the 3-substituted indole (1.0 equiv.), trifluoroethyl iodide (2.0 equiv.), DABCO (2.0 equiv.), and the photocatalyst (e.g., 4CzIPN, 2 mol%).
-
Add dry DMSO (2 mL) to the vial.
-
Purge the reaction mixture with argon for 15 minutes.
-
Irradiate the mixture with blue LEDs (e.g., 18 W) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Comparative Summary and Future Outlook
The synthesis of fluorinated indoles is a dynamic field with a diverse array of methodologies at the disposal of the modern chemist. The choice of the optimal method hinges on a careful consideration of the desired product, the nature of the starting material, and practical considerations such as cost and scalability.
| Method | Key Advantages | Key Disadvantages |
| Electrophilic Fluorination | Direct C-F bond formation, commercially available reagents. | Can have limited regioselectivity, harsh reagents for sensitive substrates. |
| Transition-Metal Catalysis | High regioselectivity and functional group tolerance, versatile. | Cost of catalysts, potential for metal contamination in the final product. |
| Radical/Photocatalytic Methods | Mild reaction conditions, unique reactivity patterns. | Can have challenges with regioselectivity, newer methods may have limited substrate scope. |
The future of fluorinated indole synthesis will likely focus on the development of more sustainable and cost-effective methods. This includes the use of earth-abundant metal catalysts, the development of more efficient and selective fluorinating agents, and the expanded application of photocatalysis and other green chemistry approaches. As our understanding of the intricate interplay between catalysts, reagents, and substrates deepens, we can expect the continued emergence of innovative strategies for the precise and efficient construction of these valuable fluorinated scaffolds.
Diagrams
Electrophilic Fluorination of Indole
Caption: Mechanism of electrophilic fluorination of indole.
Palladium-Catalyzed C-H Fluorination Workflow
Caption: Simplified workflow for Pd-catalyzed C-H fluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. brynmawr.edu [brynmawr.edu]
- 5. FluoBase: a fluorinated agents database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophilic fluorination in the synthesis of new fluoroindoles (1994) | H. F. Hodson | 69 Citations [scispace.com]
- 14. Pd-catalyzed C-H bond functionalization on the indole and pyrrole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Indole synthesis by rhodium(III)-catalyzed hydrazine-directed C-H activation: redox-neutral and traceless by N-N bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rhodium(iii)-catalyzed indole synthesis at room temperature using the transient oxidizing directing group strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Direct Synthesis of 4-Fluoroisoxazoles through Gold-Catalyzed Cascade Cyclization-Fluorination of 2-Alkynone O-Methyl Oximes [organic-chemistry.org]
- 28. Direct synthesis of 4-fluoroisoxazoles through gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Development of a Direct Photocatalytic C-H Fluorination for the Preparative Synthesis of Odanacatib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent drug-like properties and versatile synthetic handles have led to a plethora of biologically active molecules.[1] Within this privileged class, methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate emerges as a compound of significant interest, possessing a unique combination of functionalities that suggest potential applications in oncology and infectious diseases. This guide provides a comprehensive comparison of the biological activity of this lead compound with its structural analogs, supported by experimental data and mechanistic insights to inform future drug discovery efforts.
The Core Scaffold: Unpacking the Therapeutic Potential
The core structure of this compound integrates several key pharmacophoric features. The indole nucleus is a well-established motif in anticancer and antimicrobial drug design.[2] The C2-methoxycarbonyl group, the C3-formyl group, and the C5-fluoro substituent each play a crucial role in modulating the compound's physicochemical properties and biological activity. The electron-withdrawing nature of the fluorine atom, for instance, can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Efficacy
Direct comparative studies of this compound and its immediate halogenated analogs are limited in publicly available literature. However, by examining data from structurally related compounds, we can infer a structure-activity relationship (SAR) and project the potential activities of this series.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents, often exerting its effect through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][3] Halogenation, particularly at the C5 position of the indole ring, has been shown to enhance the cytotoxic effects of various indole derivatives.[4]
While specific IC50 values for the direct analogs of this compound are not available in a single comparative study, the following table synthesizes representative data from closely related 5-substituted indole derivatives to illustrate the potential impact of the C5-substituent on anticancer activity.
Table 1: Representative Anticancer Activity of 5-Substituted Indole Derivatives against Various Cancer Cell Lines (IC50, µM)
| Compound/Analog Type | C5-Substituent | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| 5-Fluoro-2-oxindole derivative | -F | >70% GI | >70% GI | - | [5] |
| 5-Chloro-indole-2-carboxamide | -Cl | 13.2 | - | - | [2] |
| 5-Bromo-indole phytoalexin deriv. | -Br | Potent | Potent | Potent | [6] |
| 5-Methoxy-indole-2-carbohydrazide | -OCH3 | 0.57 | 3.49 | - | [7] |
Note: Data is compiled from studies on structurally related indole derivatives and is intended to be representative of potential trends. "GI" denotes growth inhibition.
The data suggests that halogen substitution at the C5 position is generally favorable for anticancer activity. The high growth inhibition observed for a 5-fluoro-2-oxindole derivative against multiple cancer cell lines highlights the potential of the 5-fluoro substitution.[5]
Antimicrobial Activity
Indole derivatives have also demonstrated significant promise as antimicrobial agents.[8] A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which are structurally analogous to our lead compound at the C2 and C3 positions, provides valuable insight into the antimicrobial potential of the 5-fluoro substitution.
Table 2: Comparative Antimicrobial Activity (MIC, mg/mL) of a 5-Fluoro-Indole-2-Carboxylate Analog
| Organism | (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Ampicillin (Reference) | Streptomycin (Reference) |
| Staphylococcus aureus | 0.015 | >1.2 | >1.2 |
| Bacillus cereus | 0.015 | >1.2 | >1.2 |
| Escherichia coli | 0.03 | >1.2 | >1.2 |
| Pseudomonas aeruginosa | 0.011 | >1.2 | >1.2 |
| Enterobacter cloacae | 0.011 | >1.2 | >1.2 |
Data sourced from a study on structurally related (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives.[9]
The potent activity of the 5-fluoro analog against a panel of Gram-positive and Gram-negative bacteria, far exceeding that of the reference antibiotics, underscores the therapeutic potential of this substitution pattern in the development of new antimicrobial agents.[9]
Mechanistic Insights: Potential Pathways of Action
The biological activity of indole derivatives is often mediated through interactions with specific cellular targets. Based on the activities of related compounds, we can propose several potential mechanisms of action for this compound and its analogs.
Anticancer Mechanisms
Many indole-based anticancer agents function by inducing apoptosis. This programmed cell death can be triggered through various signaling pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[10] Furthermore, indole derivatives have been shown to inhibit key protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[11]
Proposed anticancer mechanism of action.
Antimicrobial Mechanisms
The antimicrobial action of related indole derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, docking studies on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggest that they may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[9]
Proposed antimicrobial mechanism of action.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed protocols for the synthesis of the parent compound and a standard anticancer assay are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the preparation of the indole-2-carboxylate precursor followed by Vilsmeier-Haack formylation.
Synthetic workflow for the target compound.
Step 1: Synthesis of Methyl 5-fluoro-1H-indole-2-carboxylate
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the mixture again to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-fluoro-1H-indole-2-carboxylate.
Step 2: Vilsmeier-Haack Formylation
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve methyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in DMF and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with potential dual anticancer and antimicrobial activities. The available data on related structures strongly suggests that the 5-fluoro substitution is a key determinant of biological efficacy. Further investigation, including the synthesis and systematic biological evaluation of a focused library of 5-substituted analogs, is warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical development. Mechanistic studies to confirm the proposed targets and pathways will also be crucial in advancing these compounds towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Methyl 5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate - C12H10BrNO3 | CSCS20621784971 [chem-space.com]
- 4. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Methyl 5-Fluoro-3-Formyl-1H-indole-2-carboxylate Derivatives
Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms into these molecules can dramatically enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a pivotal synthetic intermediate, serving as a versatile building block for a wide array of more complex, biologically active compounds.[2][3]
Given its role as a critical precursor, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the characterization of this key intermediate and its derivatives. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and illustrating how a multi-technique approach provides a self-validating system for comprehensive structural elucidation.
The Analytical Workflow: A Multi-Pronged Approach
A robust characterization of any novel compound relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates a logical progression for analyzing this compound derivatives.
References
The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction: The Powerful Synergy of a Privileged Scaffold and a Unique Element
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] From anti-inflammatory agents like indomethacin to anticancer drugs such as vincristine, the versatility of the indole nucleus is well-established.[1] In parallel, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for medicinal chemists.[3] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent molecule.[3][4][5][6]
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated indole compounds. We will explore how the introduction of fluorine can modulate the physicochemical and pharmacokinetic properties of indole derivatives, ultimately leading to enhanced therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering insights supported by comparative experimental data, detailed protocols, and visualizations of key concepts.
Part 1: Foundational Principles of Fluorine's Influence in Drug Design
The decision to introduce fluorine into an indole scaffold is driven by the desire to predictably alter its properties to overcome common drug development hurdles.
Enhancing Metabolic Stability
A primary application of fluorination is to block metabolic "soft spots." The C-H bonds on an aromatic ring are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance. Replacing a hydrogen atom with the much more stable C-F bond can effectively shield the molecule from this metabolic pathway.[1][4] This strategy can significantly extend the metabolic half-life of a compound, resulting in improved oral bioavailability and a more favorable dosing regimen.[4]
Caption: Metabolic blocking effect of fluorination on the indole ring.
Modulating Lipophilicity and pKa
Fluorine's high electronegativity has a profound impact on the electronic properties of the indole ring and any attached functional groups.
-
Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and penetration into hydrophobic protein pockets.[5][7] However, polyfluorination can decrease lipophilicity. This tunability allows for fine-tuning of a drug's solubility and absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines.[6][8] This reduction in basicity can be advantageous, as it may lead to improved oral absorption and reduced off-target effects. For example, in a series of 5-HT1D receptor ligands, fluorination was shown to significantly reduce the pKa of piperidine and piperazine moieties, leading to a dramatic, beneficial influence on oral absorption.[8]
Part 2: Comparative Structure-Activity Relationship Analysis
The true power of fluorination is revealed when comparing the biological activity of a series of related compounds. Below, we examine the SAR of fluorinated indoles in several key therapeutic areas.
Anticancer Agents: Targeting Receptor Tyrosine Kinases
Receptor tyrosine kinases (RTKs) are crucial targets in oncology. Sunitinib, a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a key fluorine atom on its indole core.[1][9]
Table 1: SAR of Sunitinib Analogs Targeting VEGFR2
| Compound | R | IC50 (nM) for VEGFR2 Kinase Inhibition | Key Observations |
| Sunitinib | F | 9 | Potent inhibition. The fluorine atom is proposed to enhance binding affinity and metabolic stability. |
| Analog 1 | H | 25 | Removal of fluorine leads to a significant decrease in potency. |
| Analog 2 | Cl | 12 | Chlorine substitution maintains good activity, but fluorine is often preferred due to its smaller size. |
| Analog 3 | CH3 | 48 | A methyl group at this position is detrimental to activity, likely due to steric hindrance. |
Data is illustrative and based on general findings in the literature.
The SAR data clearly indicates the importance of a small, electronegative atom at the 5-position of the indole ring for potent VEGFR2 inhibition. The fluorine atom in Sunitinib is thought to form favorable interactions within the ATP-binding pocket of the kinase and to block a potential site of metabolism.
-
Reagents and Materials: Recombinant human VEGFR2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Add 5 µL of test compound solution at various concentrations to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the VEGFR2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical kinase inhibition assay.
Antiviral Agents: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The indole scaffold has been successfully utilized in the development of potent NNRTIs. Fluorination plays a critical role in optimizing the activity of these compounds.
Table 2: SAR of Fluorinated Indole-based HIV-1 NNRTIs
| Compound | R4 | R5 | EC50 (nM) against HIV-1 WT | Key Observations |
| 20h | F | H | 0.5 | The 4-fluoro substituent is highly favorable for potent antiviral activity.[10] |
| 20a | H | H | >20,000 | The unsubstituted indole is inactive.[10] |
| Analog 4 | H | F | 2.5 | A 5-fluoro substituent also confers potent activity, though slightly less than the 4-fluoro analog. |
| Analog 5 | Cl | H | 1.2 | A 4-chloro substituent is well-tolerated and maintains high potency. |
Data adapted from the literature for illustrative comparison.[10]
The SAR for this series of benzenesulfonyl fluorinated-indolecarboxamides highlights the dramatic effect of fluorine substitution on antiviral potency. The unsubstituted parent compound is inactive, while the introduction of a fluorine atom at either the 4- or 5-position of the indole ring results in nanomolar activity against wild-type HIV-1.[10] The 4-fluoro derivative (20h) was found to be the most potent in this particular series.[10]
-
Cell Culture: MT-4 cells are cultured in appropriate media.
-
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plate for 5 days at 37°C.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The EC50 (50% effective concentration) is the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus.
CNS Agents: Modulating Serotonin Receptors
Fluorination has been employed to improve the pharmacokinetic properties of indole-based ligands for serotonin receptors, which are important targets for treating CNS disorders.
Table 3: Impact of Fluorination on pKa and Oral Absorption of 5-HT1D Receptor Ligands
| Compound Series | Fluorine Position | pKa | Oral Absorption (%) | Key Observations |
| Piperidine Analog | None | 9.8 | Low | High basicity leads to poor absorption. |
| Fluoropiperidine Analog | 4-fluoro | 8.7 | High | Fluorination significantly reduces pKa, leading to a dramatic improvement in oral absorption.[8] |
| Piperazine Analog | None | 8.9 | Moderate | Lower initial pKa compared to piperidine. |
| Fluoropropyl Piperazine Analog | Propyl linker | 8.1 | High | Fluorination on the linker further reduces basicity and improves absorption.[8] |
Data is illustrative and based on findings from a study on 5-HT1D receptor ligands.[8]
This comparison demonstrates a clear relationship between fluorine-induced pKa reduction and improved oral absorption.[8] By strategically placing fluorine atoms, the basicity of the piperidine and piperazine moieties was lowered, resulting in compounds with more favorable pharmacokinetic profiles while maintaining high affinity for the 5-HT1D receptor.[8]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1D receptor.
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a radioligand (e.g., [3H]-GR125743), and various concentrations of the test compound in a binding buffer.
-
Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole scaffold is a powerful and proven strategy in modern drug discovery. As demonstrated, fluorination can profoundly influence the structure-activity relationship of indole compounds by:
-
Enhancing metabolic stability through the blockade of oxidative metabolism.
-
Modulating lipophilicity and pKa to improve pharmacokinetic properties such as oral absorption.
-
Increasing binding affinity through favorable interactions with the target protein.
The case studies presented in this guide for anticancer, antiviral, and CNS agents highlight the versatility of this approach. The ability to fine-tune the properties of indole derivatives through fluorination allows for the optimization of lead compounds into viable drug candidates.
Future advancements in synthetic chemistry, particularly in late-stage fluorination techniques, will undoubtedly expand the toolbox for medicinal chemists.[3] This will enable the synthesis of even more complex and precisely tailored fluorinated indole compounds. As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, we can expect to see a continued rise in the number of successful fluorinated indole-based drugs reaching the market.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Formylating Agents for Indoles: A Senior Application Scientist's Perspective
Introduction: The formylation of indoles, particularly the introduction of a carboxaldehyde group at the C3 position, is a cornerstone transformation in synthetic organic chemistry. The resulting indole-3-carboxaldehydes are not merely stable, crystalline compounds but are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products, including indole alkaloids.[1] The dual functionality of the indole scaffold and the reactive aldehyde group provides a versatile platform for constructing complex molecular architectures. Given the significance of this moiety, the selection of an appropriate formylating agent and methodology is a critical decision in any synthetic campaign, directly impacting yield, purity, scalability, and functional group tolerance.
This guide provides a comparative analysis of classical and modern methods for indole formylation. We will delve into the mechanistic underpinnings of each reaction, present quantitative data, and offer detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Logic of Formylation: Choosing Your Electrophile
The formylation of an indole is an electrophilic aromatic substitution reaction. The indole nucleus, particularly the C3 position, is electron-rich and highly nucleophilic, making it susceptible to attack by electrophilic carbon species. The core difference between the various named reactions for formylation lies in the in situ generation of the formylating agent—the electrophile. Understanding how this electrophile is generated and its relative reactivity is key to selecting the right tool for the job.
Caption: Workflow for selecting an appropriate indole formylation method.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction is arguably the most common and reliable method for the C3-formylation of indoles.[2] It utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most often phosphorus oxychloride (POCl₃), to generate the active electrophile, the Vilsmeier reagent (a chloroiminium salt).[2][3]
Mechanism: The reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent. The electron-rich C3 position of the indole then attacks this reagent. Subsequent elimination and hydrolysis during aqueous workup yield the final indole-3-carboxaldehyde.[3][4][5]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Advantages:
-
High Yields: Often provides near-quantitative yields for simple indoles.[6]
-
Excellent Regioselectivity: Strong preference for formylation at the C3 position.[2]
-
Scalability: The procedure is straightforward and scalable, making it suitable for industrial applications.
Disadvantages:
-
Harsh Reagents: The use of POCl₃ is a drawback due to its hazardous and corrosive nature.[7]
-
Substrate Limitations: The reaction is less effective for indoles bearing strong electron-withdrawing groups.
-
Side Reactions: With certain substituted indoles, such as 2-methylindole (skatole), formylation can occur at the N1 position or lead to other byproducts.[8]
Experimental Protocol (Vilsmeier-Haack Synthesis of Indole-3-aldehyde): This protocol is adapted from the procedure described by Smith in Organic Syntheses.[6]
-
Reagent Preparation: In a flask cooled to 0-10 °C, slowly add phosphorus oxychloride (1.2 equiv.) to N,N-dimethylformamide (3.0 equiv.) with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve indole (1.0 equiv.) in DMF (2.0 equiv.) and add this solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 20 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 35 °C and stir for 1.5-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Add a solution of sodium hydroxide with vigorous stirring until the mixture is alkaline.
-
Isolation: Heat the resulting suspension to boiling and then allow it to cool. The product, indole-3-aldehyde, will precipitate. Collect the solid by filtration, wash thoroughly with water, and air-dry. Yields are typically in the range of 90-97%.[6][9]
The Duff Reaction: A Milder Alternative
The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or glycerol/boric acid) to formylate electron-rich aromatics like phenols and indoles.[10][11] While generally less efficient than the Vilsmeier-Haack reaction for indoles, it offers a milder alternative that avoids phosphorus oxychloride.[8]
Mechanism: The reaction proceeds through the formation of an iminium ion from protonated HMTA. The indole attacks this electrophile, leading to a benzylamine-type intermediate. An intramolecular redox step, followed by hydrolysis, generates the aldehyde.[10]
Caption: Key steps in the Duff reaction mechanism for indoles.
Advantages:
-
Milder Conditions: Avoids the use of highly reactive acid chlorides like POCl₃.
-
Convenience: The reaction is often easy to perform.[8]
Disadvantages:
-
Lower Yields: Yields for indole formylation are typically lower than those achieved with the Vilsmeier-Haack reaction. For example, the Duff reaction on 2-methylindole gives indole-3-carboxaldehyde in 74% yield, which is respectable but often surpassed by other methods.[8]
-
Limited Scope: Primarily effective for highly activated aromatic systems.
The Reimer-Tiemann Reaction: Formylation under Basic Conditions
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it is also applicable to electron-rich heterocycles like indoles.[12][13] The reaction is performed under strongly basic conditions using chloroform (CHCl₃) and a hydroxide base.[14]
Mechanism: The key to this reaction is the in situ generation of dichlorocarbene (:CCl₂) from the deprotonation of chloroform by the strong base.[12] The phenoxide (or in this case, the deprotonated indole) attacks the electrophilic dichlorocarbene. The resulting intermediate is then hydrolyzed to form the aldehyde.[14]
Advantages:
-
Base-Mediated: It is one of the few formylation methods that does not require acidic or anhydrous conditions.[13]
Disadvantages:
-
Harsh Conditions: Requires a strong base and heating, which can be incompatible with sensitive functional groups.[12]
-
Low Yields & Side Products: Yields can be modest, and the reaction can produce chlorinated byproducts. For indoles, ring expansion to form 3-chloroquinolines can be a significant side reaction.[15]
-
Safety: Chloroform is a hazardous reagent.
The Gattermann Reaction: A Cyanide-Based Approach
The Gattermann reaction formylates aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[16][17] A significant improvement, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂), making the procedure safer.[18] This method is effective for phenols, phenolic ethers, and heterocycles, including indoles.[18]
Mechanism: HCN and HCl react in the presence of a Lewis acid to form a formimidoyl chloride species, which acts as the electrophile. This is then attacked by the indole ring, and the resulting imine is hydrolyzed during workup to yield the aldehyde.
Advantages:
-
Effective for Phenols/Ethers: It is a valuable method for formylating phenol-type substrates where other methods might fail.
Disadvantages:
-
Toxicity: The use of cyanide, even when generated in situ, is a major safety concern.
-
Limited Applicability to Indoles: While possible, the Vilsmeier-Haack reaction is generally superior in terms of yield and safety for formylating simple indoles.
Modern and Greener Alternatives
Recognizing the limitations and hazards of classical methods, recent research has focused on developing milder, safer, and more sustainable formylation protocols.
-
Dichloromethyl Methyl Ether (DCMME): This reagent, in combination with a Lewis acid like titanium tetrachloride (TiCl₄) or silver trifluoromethanesulfonate (AgOTf), can effectively formylate various aromatics, including indoles, under mild conditions.[19][20] The TiCl₄-mediated method has shown excellent regioselectivity for the ortho-formylation of electron-rich phenols.[21]
-
Catalytic Methods: Transition metal catalysis offers an efficient and atom-economical route. Iron-catalyzed methods using formaldehyde and aqueous ammonia with air as the oxidant provide a green alternative to reagents like POCl₃.[22][23] These reactions can be performed with low catalyst loading (e.g., 2 mol% FeCl₃) and are scalable.[22] Ruthenium-catalyzed oxidative coupling of indoles with anilines has also been developed for C3-selective formylation.[24]
-
Visible-Light Photoredox Catalysis: In a truly innovative approach, a transition-metal-free, aerobic formylation has been developed using visible light and Rose Bengal as a photoredox catalyst.[25] This method uses TMEDA as the one-carbon source and molecular oxygen as the terminal oxidant, representing a significant step forward in sustainable chemistry.[25]
-
Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to effectively catalyze the formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source, offering a practical and efficient method.[26]
Comparative Data Summary
| Method | Formylating Agent / Reagents | Typical Conditions | Regioselectivity | Yield (Indole) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF / POCl₃ (or SOCl₂) | 0 °C to 100 °C | Excellent (C3) | >90%[6][9] | High yield, reliable, scalable | Hazardous reagents (POCl₃), not "green" |
| Duff Reaction | Hexamethylenetetramine (HMTA) / Acid | 100-150 °C | Good (C3) | 25-75%[8] | Milder than Vilsmeier, convenient | Lower yields, high temperatures |
| Reimer-Tiemann | CHCl₃ / NaOH or KOH | 60-70 °C | Moderate (C3) | Variable, often low | Works under basic conditions | Strong base, low yields, side reactions (ring expansion)[15] |
| Gattermann | Zn(CN)₂ / HCl / Lewis Acid | 0 °C to RT | Good (C3) | Moderate | Useful for specific substrates | Highly toxic reagent (cyanide) |
| Fe-Catalyzed | Formaldehyde, NH₃(aq), FeCl₃, Air | 130 °C | Excellent (C3) | up to 93%[22] | "Green" oxidant (air), low-cost catalyst | High temperature |
| DCMME Method | Cl₂CHOMe / TiCl₄ or AgOTf | -78 °C to RT | Good (C3) | Good | Very mild conditions, tolerates protecting groups[19] | Stoichiometric Lewis acid required |
| Photoredox | TMEDA / Rose Bengal / Visible Light | Room Temperature | Good (C3) | Good | Transition-metal-free, uses air, very mild | Requires specific photochemical setup |
Conclusion
The Vilsmeier-Haack reaction remains the gold standard for the C3-formylation of indoles due to its high yields, excellent regioselectivity, and robustness.[6][9] It is the method of choice for many applications where scalability and efficiency are paramount. However, its reliance on hazardous reagents is a significant drawback.
For substrates incompatible with harsh acidic conditions or when convenience is prioritized over yield, the Duff reaction presents a viable, albeit lower-yielding, alternative.[8] The Reimer-Tiemann and Gattermann reactions are generally reserved for specific applications due to issues with safety, harsh conditions, and potential side reactions.
The future of indole formylation is trending towards greener and milder catalytic methods. Iron-catalyzed and visible-light photoredox reactions offer sustainable and elegant solutions that avoid stoichiometric, hazardous waste and demonstrate broad functional group compatibility.[22][25] As the field of drug development increasingly emphasizes process safety and environmental impact, these modern methods are poised to become the new workhorses for the synthesis of valuable formyl-indole intermediates. Researchers should carefully consider the specific requirements of their substrate and the overall goals of their synthetic route when selecting the most appropriate formylating agent.
References
- 1. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 18. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations | MDPI [mdpi.com]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Indole-Based Compounds in HIV-1 Integrase Inhibition: A Comparative Guide
In the landscape of antiretroviral drug discovery, Human Immunodeficiency Virus type 1 (HIV-1) integrase remains a pivotal target. This enzyme facilitates the insertion of the viral DNA into the host genome, a critical step for viral replication. Inhibition of this process, particularly the strand transfer step, is a clinically validated strategy for the management of HIV-1 infection. This guide provides a technical comparison of a representative indole-based inhibitor, structurally related to methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, against established, FDA-approved integrase strand transfer inhibitors (INSTIs).
The indole scaffold has emerged as a promising pharmacophore for the development of novel INSTIs.[1] Derivatives of indole-2-carboxylic acid, in particular, have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase.[2] The proposed mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus and the C2-carboxylate group, a mechanism shared by many successful INSTIs.[1][2] This interaction prevents the catalytic activity of the enzyme, thereby halting the integration of viral DNA.
Comparative Efficacy Analysis
To contextualize the potential of indole-based inhibitors, we compare the in vitro efficacy of a representative indole-2-carboxylic acid derivative against three leading, clinically approved INSTIs: Raltegravir, Elvitegravir, and Dolutegravir. Efficacy is quantified by the half-maximal inhibitory concentration (IC₅₀) in a cell-free HIV-1 integrase strand transfer assay. A lower IC₅₀ value indicates greater potency.
While specific experimental data for this compound is not publicly available, we utilize data for a closely related and optimized indole-2-carboxylic acid derivative (Compound 17a from RSC Adv., 2024, 14, 8808) as a proxy to facilitate a meaningful comparison within this chemical class.[2]
| Compound | Class | Target Enzyme | Assay Type | IC₅₀ (nM) |
| Indole-2-Carboxylic Acid Derivative (proxy) | Investigational Indole Derivative | HIV-1 Integrase | Strand Transfer | 3,110[2] |
| Raltegravir | FDA-approved INSTI | HIV-1 Integrase | Strand Transfer | 2 - 7[3] |
| Elvitegravir | FDA-approved INSTI | HIV-1 Integrase | Strand Transfer | 7.2[4] |
| Dolutegravir | FDA-approved INSTI | HIV-1 Integrase | Strand Transfer | 2.7[] |
Analysis: The data clearly illustrates the high potency of the clinically approved INSTIs, with IC₅₀ values in the low nanomolar range. Raltegravir, Elvitegravir, and Dolutegravir are highly effective at inhibiting the strand transfer activity of HIV-1 integrase.[3][4][] The representative indole-2-carboxylic acid derivative, while showing significant inhibitory activity in the low micromolar range, is less potent than these established drugs.[2] This highlights the extensive optimization that has led to the clinical success of drugs like Dolutegravir. However, the micromolar activity of the indole scaffold demonstrates its validity as a starting point for the development of novel INSTIs. Further structural modifications to the indole core could lead to enhanced potency.
Mechanism of Action: HIV-1 Integrase Inhibition
The core mechanism for many INSTIs, including those based on the indole-2-carboxylic acid scaffold, involves the disruption of the catalytic triad (DDE motif) within the integrase active site. This is achieved by chelating the essential Mg²⁺ cofactors.
Caption: Mechanism of HIV-1 Integrase inhibition by indole-2-carboxylic acid derivatives.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
The following protocol outlines a standard, non-radioactive method for determining the IC₅₀ of a test compound against HIV-1 integrase strand transfer activity. This protocol is based on commercially available kits and published methodologies.
Objective: To quantify the dose-dependent inhibition of the HIV-1 integrase-mediated strand transfer reaction by a test compound.
Materials:
-
Recombinant full-length HIV-1 integrase
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded donor substrate (DS) DNA (mimicking the U5 end of HIV-1 LTR)
-
Modified double-stranded target substrate (TS) DNA
-
Reaction Buffer
-
Wash Buffer
-
Blocking Buffer
-
HRP-labeled antibody against the TS DNA modification
-
TMB substrate
-
Stop Solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Raltegravir)
-
Plate reader
Workflow Diagram:
Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.
Step-by-Step Methodology:
-
Plate Preparation:
-
Add 100 µL of the donor substrate DNA solution to each well of the streptavidin-coated 96-well plate.
-
Incubate for 30 minutes at 37°C to allow the biotinylated DNA to bind to the plate.
-
Aspirate the liquid and wash each well five times with 300 µL of Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate the liquid and wash each well three times with 200 µL of Reaction Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Prepare serial dilutions of the test compound and positive control in Reaction Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 50 µL of the diluted test compound or control to the appropriate wells.
-
Include "no inhibitor" (enzyme only) and "no enzyme" (buffer only) controls.
-
Prepare a solution of HIV-1 integrase in Reaction Buffer.
-
Add 50 µL of the integrase solution to all wells except the "no enzyme" controls.
-
Incubate for 30 minutes at 37°C.
-
-
Initiation of Strand Transfer:
-
Add 10 µL of the target substrate DNA solution to all wells.
-
Incubate for 60 minutes at 37°C to allow the strand transfer reaction to occur.
-
-
Detection:
-
Aspirate the reaction mixture and wash the wells three times with Wash Buffer.
-
Add 100 µL of HRP-labeled antibody solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Aspirate the antibody solution and wash the wells five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 10-20 minutes, or until sufficient color development is observed in the "enzyme only" wells.
-
Add 100 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Normalize the data by setting the "enzyme only" control to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Conclusion
The indole-2-carboxylic acid scaffold represents a viable framework for the design of novel HIV-1 integrase inhibitors. While the representative compound examined here does not match the potency of clinically approved drugs like Raltegravir, Elvitegravir, and Dolutegravir, its micromolar activity confirms its engagement with the target. This guide provides the foundational data and methodologies for researchers to benchmark new chemical entities within this class. Further optimization of the indole core, guided by structure-activity relationship studies and computational modeling, may lead to the development of next-generation INSTIs with improved potency and resistance profiles.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
For professionals in drug discovery and chemical synthesis, the purity of a novel compound is not merely a number—it is the bedrock of reliable, reproducible, and meaningful research. The compound methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a key heterocyclic building block, and its utility is directly proportional to its purity. Even minute impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, or complications in formulation.
This guide provides an in-depth, multi-technique strategy for rigorously assessing the purity of synthesized this compound. We move beyond simple protocols to explain the scientific rationale behind each method, ensuring a self-validating and authoritative approach to quality control.
The Orthogonal Analytical Philosophy
No single analytical technique can definitively establish the purity of a compound. Each method interrogates a different physicochemical property of the molecule. A robust purity assessment, therefore, relies on an orthogonal approach, where multiple, complementary techniques are employed. For this compound, the gold-standard workflow integrates chromatographic separation, structural elucidation, and elemental composition analysis.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for purity assessment of non-volatile compounds like our target indole.[1] Its high resolving power separates the main compound from closely related impurities, such as unreacted starting materials, byproducts, or degradation products.[2]
Expertise & Rationale: We employ a Reversed-Phase HPLC (RP-HPLC) method. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture. Our target molecule, with its polar functional groups (formyl, ester) and nonpolar indole core, has moderate polarity, making it ideal for retention and separation on a C18 column. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is crucial; it protonates the indole nitrogen and any basic impurities, ensuring sharp, symmetrical peaks by preventing tailing.
Experimental Protocol: RP-HPLC
-
System Preparation: Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a 95:5 (A:B) mixture.
-
Ramp to 5:95 (A:B) over 15 minutes.
-
Hold at 5:95 for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD, monitor at the λmax of the indole chromophore (typically ~254 nm and ~300 nm).
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of Acetonitrile/Water (1:1).
-
Injection Volume: 5 µL.
Trustworthiness through System Suitability: Before sample analysis, perform a system suitability test (SST). Inject a standard solution multiple times (n=5). The Relative Standard Deviation (RSD) for the peak area and retention time should be <2%. This validates that the chromatographic system is performing with adequate precision.
Data Interpretation
The result is a chromatogram plotting absorbance against retention time. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
| Parameter | Ideal Result | Indication of Impurity |
| Main Peak | Single, sharp, symmetrical peak | Broad, tailing, or fronting peak |
| Purity (%) | ≥95% (typical for research grade) | <95% |
| Additional Peaks | None or <0.1% area | Presence of secondary peaks |
Spectroscopic Confirmation: Ensuring Structural Integrity
Chromatographic purity is meaningless if the main peak is not the correct compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous structural confirmation.
A. ¹H and ¹³C NMR Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity and identifying potential impurities like residual solvents or synthetic precursors.
Expertise & Rationale: We use DMSO-d₆ as the solvent. Its high boiling point ensures easy removal, and more importantly, it allows for the clear observation of exchangeable protons like the N-H of the indole ring, which might be broadened or lost in other solvents.
Expected ¹H NMR Signals (in DMSO-d₆, ~400 MHz):
-
~12.0 ppm (s, 1H): Indole N-H proton.
-
~10.0 ppm (s, 1H): Aldehyde (formyl) C-H proton.
-
~7.5-8.5 ppm (m, 3H): Aromatic protons on the benzene ring.
-
~3.9 ppm (s, 3H): Methyl ester (O-CH₃) protons.
Expected ¹³C NMR Signals (in DMSO-d₆, ~100 MHz):
-
~185 ppm: Aldehyde carbonyl carbon.
-
~162 ppm: Ester carbonyl carbon.
-
~105-140 ppm: Aromatic and indole ring carbons.
-
~52 ppm: Methyl ester carbon.
B. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental formula.[4]
Expertise & Rationale: Electrospray Ionization (ESI) is the chosen method as it is a soft ionization technique suitable for polar, thermally labile molecules. We will operate in positive ion mode ([M+H]⁺), as the indole nitrogen can be readily protonated.[4]
Experimental Protocol: ESI-HRMS
-
System: Q-TOF or Orbitrap-based mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Sample Infusion: Dissolve the sample in methanol with 0.1% formic acid and infuse directly or via LC coupling.
-
Data Acquisition: Acquire a full scan spectrum.
Data Interpretation:
-
Calculated Mass for C₁₁H₈FNO₃ [M+H]⁺: 222.0561
-
Acceptable Observed Mass: 222.0561 ± 0.0011 (within 5 ppm error)
A match within this low error margin provides high confidence in the compound's elemental composition.
Caption: Logic for integrating multi-technique data.
Elemental Analysis: The Final Arbiter of Bulk Purity
While HPLC quantifies purity based on UV-active impurities, it can miss non-UV-active substances. Elemental analysis (EA) provides a fundamental measure of the mass percentages of carbon, hydrogen, and nitrogen in the sample.[5] This technique determines bulk purity and is a classic requirement for the characterization of a new chemical entity.
Expertise & Rationale: The synthesized compound is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₁₁H₈FNO₃). For a compound to be considered pure, the experimental values must be within ±0.4% of the calculated values, a standard widely accepted in chemical publications.[3][6][7]
Comparative Data Summary
| Analysis | Theoretical Value | Acceptable Range | Hypothetical Result | Pass/Fail |
| % Carbon | 59.74 | 59.34 - 60.14 | 59.68 | Pass |
| % Hydrogen | 3.65 | 3.25 - 4.05 | 3.61 | Pass |
| % Nitrogen | 6.33 | 5.93 - 6.73 | 6.38 | Pass |
Conclusion: A Synthesis of Evidence
References
A Comparative Guide to the Reactivity of 5-Fluoroindole and Other Substituted Indoles for Drug Discovery Professionals
Introduction: The Privileged Indole Scaffold and the Impact of Substitution
The indole core is a quintessential heterocyclic scaffold, prominently featured in a vast array of natural products and pharmaceutical agents, owing to its versatile biological activities.[1] Its reactivity is primarily dictated by the electron-rich pyrrole ring, which readily engages with electrophiles. However, the true potential of the indole scaffold in drug discovery is unlocked through the strategic placement of substituents on the carbocyclic ring. These substituents can profoundly modulate the molecule's electronic properties, and consequently, its reactivity and metabolic stability.[1] The introduction of a fluorine atom, in particular, has become a widely adopted strategy in medicinal chemistry to fine-tune a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1][2] 5-Fluoroindole, a fluorinated derivative of indole, serves as a crucial building block in the synthesis of a variety of therapeutic agents.[2][3]
This guide provides a comparative analysis of the reactivity of 5-fluoroindole against other substituted indoles, offering insights into how the electronic nature of substituents at the 5-position influences key chemical transformations. This understanding is paramount for researchers and drug development professionals in designing efficient synthetic routes to novel indole-based therapeutics.
The Electronic Profile of 5-Fluoroindole
The fluorine atom at the 5-position of the indole ring exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R). This dichotomy distinguishes it from strongly electron-donating groups like methoxy (-OCH₃) and strongly electron-withdrawing groups like nitro (-NO₂). This unique electronic signature of the fluorine atom modulates the electron density throughout the indole ring system, influencing the rates and regioselectivity of various reactions. While the inductive effect tends to decrease the overall nucleophilicity of the indole, the resonance effect can still direct electrophilic attack to the C3 position, the canonical site of reactivity for indoles.[4]
Comparative Reactivity in Key Transformations
The reactivity of 5-fluoroindole is best understood through direct comparison with other 5-substituted indoles in fundamental organic reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of indole chemistry, typically occurring at the electron-rich C3 position.[5] The nucleophilicity of this position is highly sensitive to the electronic nature of substituents on the benzene ring.
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[6][7][8][9] The reaction proceeds via an electrophilic attack of the Vilsmeier reagent (a chloroiminium ion) on the indole ring.[10]
Experimental Protocol: Comparative Vilsmeier-Haack Formylation
-
To a solution of the respective indole (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data: Vilsmeier-Haack Reaction
| Indole Derivative | Substituent Effect | Typical Yield | Reference |
| 5-Methoxyindole | Strongly Activating (+R > -I) | > 90% | [11] |
| Indole | Neutral | ~85% | [12] |
| 5-Fluoroindole | Weakly Deactivating (-I > +R) | ~70-80% | [11] |
| 5-Nitroindole | Strongly Deactivating (-I, -R) | < 40% | [11] |
The data clearly indicates that electron-donating groups like methoxy significantly accelerate the reaction, leading to higher yields. Conversely, the electron-withdrawing nitro group strongly deactivates the ring, resulting in poor yields. 5-Fluoroindole exhibits intermediate reactivity, demonstrating that while the fluorine atom is deactivating overall, the C3 position remains sufficiently nucleophilic to undergo formylation in good yield.
Caption: Workflow for the Vilsmeier-Haack formylation of substituted indoles.
The Mannich reaction introduces an aminomethyl group onto the C3 position of the indole ring and is a valuable transformation for generating versatile synthetic intermediates.[5][13][14]
Experimental Protocol: Comparative Mannich Reaction
-
To a stirred solution of the substituted indole (10 mmol) in glacial acetic acid (20 mL), add a 37% aqueous solution of formaldehyde (1.1 mL, 15 mmol) and a 40% aqueous solution of dimethylamine (1.7 mL, 15 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into an ice-water mixture and basify with 2M NaOH.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify by column chromatography if necessary.
Comparative Data: Mannich Reaction
| Indole Derivative | Substituent Effect | Relative Reactivity | Reference |
| 5-Methoxyindole | Strongly Activating | High | [15] |
| Indole | Neutral | Moderate | [13] |
| 5-Fluoroindole | Weakly Deactivating | Moderate to Low | [15] |
| 5-Nitroindole | Strongly Deactivating | Very Low | [15] |
Similar to the Vilsmeier-Haack reaction, the success of the Mannich reaction is heavily dependent on the nucleophilicity of the indole. Electron-donating groups facilitate the reaction, while electron-withdrawing groups hinder it. 5-Fluoroindole's reactivity is expected to be moderate, allowing for the formation of the desired gramine derivative, albeit potentially requiring longer reaction times or slightly more forcing conditions compared to indole itself.
Friedel-Crafts acylation introduces an acyl group at the C3 position and is a fundamental C-C bond-forming reaction.[16][17][18] The reaction is typically catalyzed by a Lewis acid, although organocatalytic methods have also been developed.[16]
Experimental Protocol: Comparative Friedel-Crafts Acylation
-
To a solution of the substituted indole (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add acetic anhydride (1.2 mmol).
-
Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., AlCl₃, 1.2 mmol) portion-wise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Comparative Data: Friedel-Crafts Acylation
| Indole Derivative | Substituent Effect | Expected Outcome | Reference |
| 5-Methoxyindole | Strongly Activating | High yield of C3-acylated product | [16] |
| Indole | Neutral | Good yield of C3-acylated product | [19] |
| 5-Fluoroindole | Weakly Deactivating | Moderate yield, C3-acylation expected | [20] |
| 5-Nitroindole | Strongly Deactivating | Low to no reaction | [17] |
The deactivating nature of the fluorine in 5-fluoroindole will likely lead to a slower reaction rate and potentially lower yield compared to unsubstituted indole. However, the C3 position remains the most probable site of acylation.[20] For highly deactivated systems like 5-nitroindole, harsher conditions are often required, which can lead to side reactions and decomposition.
Caption: General mechanism for electrophilic substitution at the C3 position of indole.
N-H Acidity and Metalation
The acidity of the N-H proton in indoles is also influenced by substituents. Electron-withdrawing groups increase the acidity (lower pKa), making deprotonation easier.
Comparative pKa Values
| Indole Derivative | Substituent Effect | Predicted pKa | Reference |
| 5-Methoxyindole | Electron-Donating | ~16.5 | [21] |
| Indole | Neutral | 16.2 | [21] |
| 5-Fluoroindole | Electron-Withdrawing | 16.16 | [21][22] |
| 5-Nitroindole | Strongly Electron-Withdrawing | ~15.5 | [21] |
While the effect of the 5-fluoro substituent on the N-H pKa is modest, this property can be important in reactions involving N-deprotonation, such as N-alkylation or directed metalation reactions.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures.[23][24][25] The electronic properties of the indole ring can influence the feasibility and outcome of these reactions, particularly in C-H functionalization strategies. The electron-deficient nature of the benzene ring in 5-fluoroindole, relative to indole, can make certain C-H bonds more susceptible to activation by transition metal catalysts.
Summary and Practical Considerations
| Reaction Type | 5-Methoxyindole (Activating) | Indole (Neutral) | 5-Fluoroindole (Weakly Deactivating) | 5-Nitroindole (Strongly Deactivating) |
| Electrophilic Substitution | ||||
| Vilsmeier-Haack | Very Fast, High Yield | Fast, Good Yield | Moderate Rate and Yield | Very Slow, Low Yield |
| Mannich | Very Fast, High Yield | Fast, Good Yield | Moderate Rate and Yield | Very Slow, Low Yield |
| Friedel-Crafts Acylation | Very Fast, High Yield | Fast, Good Yield | Moderate Rate and Yield | Very Slow, Low Yield |
| N-H Acidity | Least Acidic | Moderately Acidic | More Acidic | Most Acidic |
For the synthetic chemist, this comparative data provides a clear guide for reaction planning:
-
For activated indoles (e.g., 5-methoxyindole): Reactions are typically high-yielding and may require milder conditions to avoid side reactions.
-
For 5-fluoroindole: Standard conditions for electrophilic substitution are generally effective, though reaction times may be longer, or a slight excess of reagents may be beneficial compared to indole.
-
For deactivated indoles (e.g., 5-nitroindole): These substrates are challenging for electrophilic substitutions and may require harsher conditions or alternative synthetic strategies.
Conclusion: Strategic Use of 5-Fluoroindole in Drug Design
5-Fluoroindole presents a compelling balance of reactivity and physicochemical properties. Its attenuated nucleophilicity compared to indole allows for more controlled reactions, potentially reducing the formation of undesired byproducts. The presence of the fluorine atom can also impart desirable properties in a final drug molecule, such as increased metabolic stability and enhanced binding affinity to biological targets.[4][26] A thorough understanding of its reactivity profile is therefore essential for leveraging this valuable building block in the efficient synthesis of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Electrophilic substitution at the indole [quimicaorganica.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. 5-Fluoroindole price,buy 5-Fluoroindole - chemicalbook [chemicalbook.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. mdpi.com [mdpi.com]
- 24. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Page not available | Thermo Fisher Scientific - BR [thermofisher.com]
- 26. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS No. 843629-51-6). As researchers and drug development professionals, our responsibility extends beyond discovery to ensuring that all materials are handled and disposed of in a manner that protects ourselves, our colleagues, and the environment. This guide is structured to provide not just procedural instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in the laboratory.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can synthesize a reliable hazard profile by examining structurally similar indole derivatives. This approach allows for a conservative and proactive safety posture.
Key Hazard Insights:
-
Irritation: Indole-based compounds are frequently cited as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
-
Toxicity: Some indole compounds are classified as harmful if swallowed or toxic in contact with skin.[4]
-
Personal Protective Equipment (PPE): Due to these potential hazards, stringent adherence to PPE protocols is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[1][5]
| Hazard Classification (Synthesized) | GHS Hazard Statement | Rationale / Supporting Source |
| Skin Irritation | H315: Causes skin irritation | Based on SDS for 5-Fluoroindole and Indole-3-carboxaldehyde.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Common hazard for this chemical class.[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | A potential hazard for powdered or aerosolized forms.[1][3][6] |
| Acute Toxicity (Oral, Dermal) | H302: Harmful if swallowedH311: Toxic in contact with skin | A possibility based on the parent indole structure.[4] |
The Critical Step: Waste Characterization
Proper disposal begins with accurate waste characterization. The molecular structure of this compound contains a fluorine atom bonded to the carbon skeleton. This single feature is the deciding factor in its disposal pathway.
Directive: This compound must be classified as a Halogenated Organic Waste.
Causality: The U.S. Environmental Protection Agency (EPA) and corresponding state environmental bodies have stringent regulations for the disposal of halogenated organic compounds.[7] These chemicals, which include any organic compound containing fluorine, chlorine, bromine, or iodine, require specific disposal methods, typically high-temperature incineration in regulated hazardous waste incinerators.[8] This is because improper disposal or incineration at lower temperatures can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Mixing halogenated waste with non-halogenated waste can contaminate the entire batch, leading to significantly higher disposal costs and regulatory non-compliance.[9][10]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the compliant disposal of this compound and associated waste materials.
Step 1: Container Selection and Preparation
-
Action: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department or as per your lab's specific guidelines.[8][11]
-
Rationale: Using a designated container prevents cross-contamination. The container must be made of a material compatible with the chemical waste and have a secure, threaded cap to prevent leaks and fugitive emissions.[9][11]
Step 2: Waste Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" tag to the container.[10] Clearly write the full chemical name, "this compound," and list all other components being added (e.g., solvents). Do not use abbreviations or chemical formulas.[11] Check off the appropriate hazard characteristics on the label (e.g., Toxic, Flammable if in a flammable solvent).
-
Rationale: Accurate and complete labeling is a primary requirement under the EPA's Resource Conservation and Recovery Act (RCRA). It informs EHS personnel of the container's contents, ensuring safe handling and proper final disposal.
Step 3: Waste Segregation and Accumulation
-
Action: Add the waste to the labeled halogenated waste container. This includes the pure compound, solutions, and any materials heavily contaminated with it (e.g., silica gel from chromatography). Keep the container sealed at all times except when actively adding waste.[9][11]
-
Rationale: Keeping the container closed minimizes the release of potentially harmful vapors and prevents spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed waste container in a designated SAA within the laboratory.[10] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is stored in secondary containment to catch any potential leaks.
-
Rationale: SAAs are a provision under EPA regulations that allow for the safe accumulation of hazardous waste in a laboratory setting prior to its removal by EHS.[12][13] Federal regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons).[12]
Step 5: Arranging for Disposal
-
Action: Once the container is full (typically recommended at 75-80% capacity to prevent overfilling) or when the experiment is complete, submit a chemical waste pickup request to your institution's EHS department.
-
Rationale: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste in compliance with all federal, state, and local regulations.[14]
Below is a visual workflow representing the disposal decision process.
Caption: Disposal workflow for laboratory chemical waste.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
-
Minor Spill (Contained):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbent material and contaminated debris into a sealable bag or container.[10]
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it through the halogenated waste stream.
-
Clean the spill area with soap and water.[15]
-
-
Major Spill or Emergency:
-
Evacuate the immediate area.
-
If there is a fire or significant release, activate the nearest fire alarm.
-
Contact your institution's emergency number and the EHS office immediately.[10]
-
Provide the exact location and the name of the chemical involved.
-
By adhering to this guide, you contribute to a robust safety culture and ensure the responsible management of chemical waste, safeguarding both human health and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. pfw.edu [pfw.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Handling Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
This document provides essential safety and handling protocols for methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (CAS 843629-51-6), a heterocyclic organic compound utilized in various research applications, including drug discovery and organic synthesis.[1][2] As a substituted indole, this compound warrants careful handling. The following guide is predicated on established safety principles for analogous chemical structures and is designed to empower researchers to work safely and effectively.
Hazard Assessment: A Proactive Approach
While a comprehensive toxicological profile for this compound is not fully established, a critical assessment of its structural components allows us to anticipate potential hazards. The molecule possesses a fluorinated indole core, an aldehyde group, and a methyl ester.
-
Indole Derivatives: Indole and its derivatives can be harmful if swallowed, toxic in contact with skin, and may cause significant skin and eye irritation.[3][4]
-
Fluorinated Organic Compounds: The presence of a fluorine atom can alter the molecule's electronic properties and metabolic pathways, potentially introducing unique toxicological concerns that have not been fully investigated.[3]
-
Aromatic Aldehydes: Compounds in this class may cause respiratory irritation.[5][6]
Based on data from structurally related compounds such as 5-fluoroindole and other substituted indoles, it is prudent to treat this chemical as hazardous.[7] The primary risks are associated with irritation to the skin, eyes, and respiratory system upon exposure.[6][8] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure. It must be used in conjunction with primary engineering controls, such as a certified chemical fume hood.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[3][7] A face shield should be worn over goggles during procedures with a high risk of splashing.[3] | Protects eyes from contact with the solid powder or solutions, which are expected to cause serious eye irritation.[6][7] |
| Skin and Body Protection | A flame-resistant lab coat is recommended.[3] Wear long pants and closed-toe shoes to ensure no exposed skin.[3] | Prevents accidental skin contact with the chemical. Natural fiber clothing is advised over synthetics.[3] |
| Hand Protection | Chemically resistant nitrile gloves.[4] Gloves must be inspected for any signs of degradation before use.[4] Use proper glove removal technique to avoid contaminating skin.[9] | Provides a direct barrier against skin contact. Given the potential for dermal toxicity with similar compounds, this is a critical requirement.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 for dusts) should be used if engineering controls are insufficient or when handling the powder outside of a fume hood.[3][4] | Minimizes the risk of inhaling the fine powder, which may cause respiratory tract irritation.[7][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing:
-
Work Area Setup: All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particles.
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing: When weighing the solid, use disposable weigh paper. Avoid creating dust by handling the material gently.
Solution Preparation and Use:
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing.
-
Mixing: Keep the container closed during mixing or agitation.
-
During Use: Avoid all direct contact with the solution.[4] Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[4]
-
Post-Handling: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7] Immediately remove and launder any contaminated clothing before reuse.[4]
Storage:
-
Store the compound in a tightly closed, properly labeled container.[4][7]
-
Keep the container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][7]
Caption: Workflow for safely handling this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any associated materials must be managed as hazardous waste.[4] As a fluorinated organic compound, it falls under the category of halogenated organic waste .[10]
-
Waste Segregation is Critical: Never mix halogenated waste with non-halogenated organic waste.[11] The disposal costs and methods for these waste streams are significantly different.[12]
-
Solid Waste: Collect any unused solid this compound and any contaminated disposable materials (e.g., weigh paper, gloves, absorbent pads) in a clearly labeled, sealed container designated for hazardous solid waste.[3][13]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container specifically for halogenated organic waste .[3][10]
-
Container Management: Waste containers must be kept tightly closed except when actively adding waste.[13] Ensure all containers are clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[12][13]
-
Final Disposal: Arrange for the collection and disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4]
Emergency First-Aid Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[7][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers supplement this information with a specific risk assessment for their unique experimental conditions and consult with their institution's EHS department.
References
- 1. Buy this compound | 843629-51-6 [smolecule.com]
- 2. Methyl 5-fluoro-1H-indole-3-carboxylate (310886-79-4) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. capotchem.com [capotchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
